molecular formula C25H40O3 B1246838 Cladosporide C

Cladosporide C

Cat. No.: B1246838
M. Wt: 388.6 g/mol
InChI Key: IMFPTRFAGTZUCB-IJBRNTSBSA-N
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Description

Cladosporide C is a triterpenoid.
This compound has been reported in Cladosporium with data available.
isolated from Cladosporium;  structure in first source

Properties

Molecular Formula

C25H40O3

Molecular Weight

388.6 g/mol

IUPAC Name

(3R,4R,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2S)-1-hydroxypropan-2-yl]-4,10,13,14-tetramethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-4-carbaldehyde

InChI

InChI=1S/C25H40O3/c1-16(14-26)17-8-12-25(5)19-6-7-20-22(2,18(19)9-13-24(17,25)4)11-10-21(28)23(20,3)15-27/h15-17,20-21,26,28H,6-14H2,1-5H3/t16-,17-,20-,21-,22-,23-,24-,25+/m1/s1

InChI Key

IMFPTRFAGTZUCB-IJBRNTSBSA-N

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@H]([C@]4(C)C=O)O)C)C)C

Canonical SMILES

CC(CO)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C=O)O)C)C)C

Synonyms

cladosporide C

Origin of Product

United States

Foundational & Exploratory

Cladosporium Species: A Prolific Source of Novel Bioactive Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The fungal genus Cladosporium is one of the most widespread and ubiquitous groups of fungi, found in diverse terrestrial and marine environments.[1][2][3] Traditionally known as common saprophytes and plant endophytes, these fungi are now gaining significant attention as a treasure trove of novel bioactive secondary metabolites.[4][5] The remarkable chemical diversity of compounds isolated from Cladosporium species, ranging from polyketides and alkaloids to terpenoids and steroids, showcases their vast potential as a source for new therapeutic agents.[5][6] These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, cytotoxic, antiviral, and enzyme-inhibitory properties, making them promising candidates for drug development.[4][5][7] This guide provides a comprehensive overview of the bioactive compounds derived from Cladosporium, with a focus on quantitative data, detailed experimental protocols, and visualizations of key workflows and biological pathways.

Major Classes and Bioactivities of Compounds from Cladosporium

Cladosporium species produce a rich array of secondary metabolites, with polyketides, alkaloids, and steroids/terpenoids being the most predominant classes.[5][6] Many of these compounds are unique to the genus, while others, like taxol, were previously known from other organisms, highlighting the diverse biosynthetic capabilities of these fungi.[2][8] Marine-derived strains of Cladosporium have proven to be particularly fruitful, yielding a high percentage of newly discovered compounds.[4][5][6]

Key Bioactivities:

  • Antimicrobial Activity: Many compounds exhibit potent activity against pathogenic bacteria and fungi. Cladosporin and its analogues, for instance, are well-studied for their antifungal properties.[9][10]

  • Cytotoxic Activity: A significant portion of the research has focused on the anticancer potential of Cladosporium metabolites.[4] Compounds like fusarubin, anhydrofusarubin, altertoxin X, and various macrolides have shown cytotoxicity against a range of human cancer cell lines.[4][8][11]

  • Antiviral Activity: Certain metabolites have demonstrated inhibitory effects against viruses such as the influenza A H1N1 virus.[12]

  • Enzyme Inhibition: Bioactive compounds from Cladosporium have also been identified as inhibitors of key enzymes like α-glucosidase and protein tyrosine phosphatase.[12][13]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for some of the most significant bioactive compounds isolated from various Cladosporium species.

Table 1: Overview of Bioactive Compounds from Cladosporium Species

Compound Class Compound Name Cladosporium Source Species Biological Activity Quantitative Measurement (IC₅₀/MIC) Reference Cell Line/Organism
Alkaloids Cladosporin A Cladosporium sp. (Marine) Cytotoxicity IC₅₀: 21 µg/mL HepG2 (Hepatocellular carcinoma)
Cladosporin B Cladosporium sp. (Marine) Cytotoxicity IC₅₀: 42 µg/mL HepG2 (Hepatocellular carcinoma)
Haematocin Cladosporium sp. (Marine) Cytotoxicity IC₅₀: 48 µg/mL HepG2 (Hepatocellular carcinoma)
Macrolides Sporiolide A Cladosporium sp. (Marine) Cytotoxicity IC₅₀: 0.13 µg/mL L1210 (Murine lymphoma)
Sporiolide B Cladosporium sp. (Marine) Cytotoxicity IC₅₀: 0.81 µg/mL L1210 (Murine lymphoma)
Naphthoquinones Fusarubin (FUS) Cladosporium sp. Cytotoxicity GI₅₀: ~1 µM OCI-AML3 (Acute myeloid leukemia)
Anhydrofusarubin (AFU) Cladosporium sp. Cytotoxicity GI₅₀: ~1 µM OCI-AML3 (Acute myeloid leukemia)
Perylenequinones Altertoxin X Cladosporium spp. Anticancer (in silico) Binding Affinity: -10.5 kcal/mol Estrogen Receptor Alpha
Tetralones Cladosporol H Cladosporium spp. Anticancer (in silico) Binding Affinity: -10.3 kcal/mol Estrogen Receptor Alpha
Tetramic Acids Cladosin C C. sphaerospermum Antiviral (Anti-H1N1) IC₅₀: 276.0 µM Influenza A H1N1 Virus

| Sterols | Cladosporisteroid B | C. cladosporioides | Acetylcholinesterase Inhibition | Inhibition Rate: 54.98% | - |

Table 2: Selected Antimicrobial Activities

Compound Name Target Organism Minimum Inhibitory Concentration (MIC)
Sporiolide A Micrococcus luteus 16.7 µg/mL
Sporiolide B Micrococcus luteus 16.7 µg/mL
Sporiolide A Candida albicans 16.7 µg/mL
Sporiolide A Cryptococcus neoformans 8.4 µg/mL
Sporiolide A Aspergillus niger 16.7 µg/mL
Phenylacetic acid Various Bacteria & Fungi Strong Activity (Specific MICs not detailed in reviews)

| p-Hydroxyphenylethyl alcohol | Various Bacteria & Fungi | Strong Activity (Specific MICs not detailed in reviews) |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of bioactive compounds from Cladosporium.

Fungal Isolation, Cultivation, and Extraction
  • Isolation: Cladosporium species are isolated from various sources (e.g., marine sediments, plant tissues, soil).[14] A small sample of the source material is plated onto a suitable agar medium, such as Potato Dextrose Agar (PDA), often supplemented with an antibiotic (e.g., chloramphenicol) to prevent bacterial growth. Plates are incubated at 25-28°C until fungal colonies appear. Morphological and molecular (e.g., ITS rRNA gene sequencing) methods are used for identification.[14]

  • Cultivation (Large-Scale Fermentation): For the production of secondary metabolites, the identified fungus is cultured in a liquid or solid-state fermentation.[15][16]

    • Liquid Culture: The fungus is inoculated into a liquid medium (e.g., Potato Dextrose Broth) in flasks and incubated on a shaker (e.g., 150 rpm) at 25-28°C for 2-4 weeks.

    • Solid-State Culture: The fungus is inoculated onto a solid substrate like rice or wheat. For example, 100g of rice is autoclaved with 100-120 mL of water in a 1L flask. After inoculation, it is incubated statically at room temperature for 30-40 days.[15][16]

  • Extraction:

    • The culture broth and mycelia are separated by filtration.

    • The filtrate is extracted three times with an organic solvent of equal volume, typically ethyl acetate (EtOAc).

    • The mycelia are dried, powdered, and extracted with a solvent mixture like methanol/dichloromethane or soaked in EtOAc.

    • The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[14]

Bioassays for Activity Screening

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HepG2, L1210, OCI-AML3) are seeded into a 96-well microtiter plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: The crude extract or purified compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in the culture medium and added to the wells. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included. The plate is incubated for another 24-72 hours.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is gently shaken for 10 minutes to ensure complete dissolution. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and using non-linear regression analysis.

This assay is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: A suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and adjusted to a concentration of approximately 5x10⁵ CFU/mL.

  • Compound Dilution: The test compound is serially diluted (two-fold) in broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. A positive control (microorganism in broth without compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualizations: Workflows and Pathways

The following diagrams, created using DOT language, illustrate key processes in the study of bioactive compounds from Cladosporium.

G cluster_isolation Phase 1: Isolation & Cultivation cluster_extraction Phase 2: Extraction & Screening cluster_purification Phase 3: Purification & Identification cluster_validation Phase 4: Validation Source Environmental Sample (e.g., Marine Sediment, Plant Tissue) Isolation Fungal Isolation (PDA Medium) Source->Isolation Identification Identification (Morphological & Molecular) Isolation->Identification Fermentation Large-Scale Fermentation (Liquid or Solid Culture) Identification->Fermentation Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Bioassay Primary Bioactivity Screening (e.g., Antimicrobial, Cytotoxicity) CrudeExtract->Bioassay ActiveFraction Active Fraction Bioassay->ActiveFraction If Active Chromatography Chromatography (Column, HPLC) ActiveFraction->Chromatography PureCompound Pure Bioactive Compound Chromatography->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation DoseResponse Dose-Response Analysis (IC50 / MIC Determination) PureCompound->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

Caption: General workflow for the discovery of bioactive compounds from Cladosporium.

G cluster_pathway PI3K/Akt & MAPK/ERK Signaling Pathways FUS_AFU Fusarubin (FUS) & Anhydrofusarubin (AFU) (from Cladosporium sp.) pAkt p-Akt (Active) FUS_AFU->pAkt Inhibits Phosphorylation pERK p-ERK (Active) FUS_AFU->pERK Inhibits Phosphorylation PI3K PI3K Akt Akt PI3K->Akt Activates Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->pERK pERK->Proliferation Promotes

Caption: Inhibition of Akt and ERK pathways by Cladosporium-derived naphthoquinones.[11]

Conclusion and Future Directions

The genus Cladosporium represents a remarkably rich and still largely untapped source of structurally diverse and biologically active natural products.[1][2][9] The evidence strongly supports its potential in the discovery of new leads for antimicrobial and anticancer drugs.[4][8] Future research should focus on several key areas:

  • Exploring Untapped Environments: Continued bioprospecting of Cladosporium strains from unique and extreme environments could lead to the discovery of entirely new chemical scaffolds.

  • Genomic and Metabolic Engineering: Advances in genome mining can help identify and activate silent biosynthetic gene clusters within Cladosporium, unlocking the production of novel compounds not expressed under standard laboratory conditions.

  • Mechanism of Action Studies: For the most promising compounds, in-depth studies are required to elucidate their precise molecular targets and mechanisms of action, which is crucial for their development as therapeutic agents.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of potent natural products can help optimize their activity, selectivity, and pharmacokinetic properties.[9]

By integrating modern analytical techniques, genomic insights, and rigorous biological evaluation, the scientific community can fully harness the biosynthetic potential of Cladosporium species, paving the way for the next generation of life-saving medicines.

References

Unraveling the Molecular Architecture of Cladosporide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the chemical structure of Cladosporide C, a triterpenoid isolated from the fungus Cladosporium sp. This document details the experimental protocols for its isolation and structural elucidation, presents a comprehensive summary of its spectroscopic data, and discusses its reported biological activity.

Introduction

This compound is a pentanorlanostane-type triterpenoid identified as a secondary metabolite from the fungal genus Cladosporium. Its structural characterization is crucial for understanding its biosynthetic pathway and for enabling further investigation into its potential pharmacological applications, particularly its noted antifungal properties. This guide serves as a comprehensive resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Isolation of this compound

The isolation of this compound was achieved from the culture broth of Cladosporium sp. IFM 49189. The following protocol outlines the key steps in the extraction and purification process.

Fungal Cultivation and Extraction

Cladosporium sp. was cultured in a suitable broth medium to promote the production of secondary metabolites. The culture filtrate was then extracted with an organic solvent to partition the crude mixture of compounds.

Chromatographic Purification

The crude extract underwent a series of chromatographic separations to isolate the individual compounds. This multi-step process is essential for obtaining pure this compound.

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_extraction Extraction cluster_purification Purification culture Fungal Culture (Cladosporium sp. IFM 49189) extraction Solvent Extraction (EtOAc) culture->extraction Culture Filtrate silica_gel Silica Gel Column Chromatography extraction->silica_gel Crude Extract sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex Active Fractions hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) was employed to determine the elemental composition of this compound.

Mass Spectrometry Data for this compound
Technique High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS)
Molecular Formula C₂₅H₄₀O₃
Calculated Mass 388.2977
Observed Mass [M+H]⁺ 389.3055
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provided detailed information about the carbon skeleton and the connectivity of protons and carbons, ultimately leading to the complete structural assignment of this compound.

¹³C NMR (125 MHz, CDCl₃) Data for this compound ¹H NMR (500 MHz, CDCl₃) Data for this compound
Carbon No. δc (ppm) Proton(s) δh (ppm, mult., J in Hz)
378.9H-33.22 (dd, J=11.5, 4.4)
440.4H-42.45 (m)
550.7H-51.40 (m)
8134.4
9134.3
1037.0
1344.0
1449.8
1751.9H-171.55 (m)
2036.3H-202.15 (m)
2118.2H₃-210.98 (d, J=6.8)
2268.1H-223.40 (dq, J=9.8, 6.3)
2828.0H₃-281.00 (s)
2915.6H₃-290.88 (s)
30208.4H-309.73 (s)
3116.5H₃-311.15 (d, J=7.3)
3211.8H₃-320.68 (s)

Chemical Structure of this compound

Based on the comprehensive analysis of the spectroscopic data, the structure of this compound was established as a pentanorlanostane triterpenoid.

(Image of the chemical structure of this compound would be placed here in a full whitepaper)

Biological Activity

This compound has demonstrated notable antifungal activity, particularly against Aspergillus fumigatus.

Antifungal Activity of this compound
Test Organism Aspergillus fumigatus
Activity Antifungal

Conclusion

This technical guide has provided a detailed overview of the initial characterization of this compound's chemical structure. The presented data and experimental protocols offer a valuable resource for researchers interested in the further exploration of this natural product and its potential therapeutic applications. The complete structural elucidation through spectroscopic analysis provides a solid foundation for future synthetic efforts and structure-activity relationship studies.

Antifungal Properties of Cladosporide C Against Aspergillus fumigatus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus fumigatus is a ubiquitous opportunistic fungal pathogen and a leading cause of invasive aspergillosis, a life-threatening infection in immunocompromised individuals. The rise of antifungal resistance necessitates the discovery and development of novel therapeutic agents. Natural products remain a promising reservoir of new chemical entities with diverse biological activities. Cladosporide C, a pentanorlanostane derivative isolated from Cladosporium species, has demonstrated antifungal activity against A. fumigatus. This technical guide provides a comprehensive overview of the current knowledge on this compound and its analogs, including available quantitative data, detailed experimental protocols for its evaluation, and a hypothesized mechanism of action.

Quantitative Antifungal Activity Data

The available data on the in vitro antifungal activity of this compound and its structurally related analogs, Cladosporide A and B, against Aspergillus fumigatus are summarized below. The data is primarily from disk diffusion assays, with one instance of an IC50 value for Cladosporide A.

CompoundAssay TypeConcentration/AmountResult
This compound Disk Diffusion1.5 µ g/disc 11 mm zone of inhibition[1]
Cladosporide B Disk Diffusion3.0 µ g/disc 11 mm zone of inhibition
Cladosporide A Broth Microdilution-IC50: 0.5 µg/mL[1]
Cladosporide A Disk Diffusion6.25 µ g/disc Growth inhibition observed

Hypothesized Mechanism of Action: Interference with Ergosterol Biosynthesis

While the precise mechanism of action for this compound has not been elucidated, its chemical structure as a pentanorlanostane triterpenoid, a derivative of lanosterol, suggests a plausible mode of action involving the disruption of the ergosterol biosynthesis pathway in A. fumigatus.[2] Ergosterol is an essential component of the fungal cell membrane, crucial for maintaining its integrity, fluidity, and the function of membrane-bound enzymes.[1][3][4][5]

The proposed mechanism posits that this compound, due to its structural similarity to lanosterol, may act as a competitive inhibitor of key enzymes in the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (CYP51A/B).[6][7] Inhibition of this pathway would lead to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and leading to fungal cell death. This disruption could consequently trigger downstream signaling cascades, such as the Cell Wall Integrity (CWI) pathway, as the fungus attempts to compensate for membrane stress.

Hypothesized_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane cluster_cwi Cell Wall Integrity (CWI) Pathway Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Enzymatic Steps (e.g., CYP51A/B) Membrane_Integrity Normal Membrane Integrity & Fluidity Ergosterol->Membrane_Integrity Maintains Ergosterol->Membrane_Integrity Cell_Stress Cell Stress Membrane_Integrity->Cell_Stress Disruption leads to CWI_Activation CWI Pathway Activation Cell_Stress->CWI_Activation Activates Cell_Wall_Remodeling Compensatory Cell Wall Remodeling CWI_Activation->Cell_Wall_Remodeling Leads to Cladosporide_C This compound Cladosporide_C->Lanosterol Inhibits (Hypothesized)

Hypothesized mechanism of this compound action.

Experimental Protocols

The following are detailed, plausible experimental protocols for the evaluation of this compound's antifungal properties against Aspergillus fumigatus, based on established methodologies.

Fungal Strain and Culture Conditions
  • Strain: Aspergillus fumigatus (e.g., ATCC 204305 or a clinical isolate).

  • Culture Medium: Potato Dextrose Agar (PDA) for routine culture and sporulation.

  • Incubation: Incubate at 35-37°C for 5-7 days to allow for sufficient conidiation.

  • Conidia Suspension Preparation: Harvest conidia by flooding the agar surface with sterile 0.9% saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a final concentration of 1-5 x 10^6 CFU/mL using a hemocytometer.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.[8][9][10][11][12]

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in DMSO).

    • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS.

    • Sterile 96-well flat-bottom microtiter plates.

    • A. fumigatus conidial suspension.

  • Procedure:

    • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentrations may range from 0.03 to 16 µg/mL.

    • Include a positive control well (no drug) and a negative control well (no fungus).

    • Inoculate each well (except the negative control) with the adjusted A. fumigatus conidial suspension to achieve a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

    • Incubate the plates at 35°C for 48 hours.

    • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of growth.

    • MFC Determination: Following MIC determination, subculture 100 µL from each well showing no visible growth onto PDA plates. Incubate the plates at 35°C for 48 hours. The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Disk Diffusion Assay
  • Materials:

    • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.

    • Sterile 6 mm paper disks.

    • A. fumigatus conidial suspension.

  • Procedure:

    • Prepare a lawn of A. fumigatus by evenly spreading the conidial suspension onto the surface of the agar plates.

    • Impregnate sterile paper disks with a known amount of this compound (e.g., 1.5 µg).

    • Place the disks onto the inoculated agar surface.

    • Include a negative control disk (solvent only) and a positive control disk (e.g., voriconazole).

    • Incubate the plates at 35°C for 24-48 hours.

    • Measure the diameter of the zone of inhibition (in mm) around each disk.

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for the investigation of a novel antifungal compound like this compound, from initial screening to in-depth mechanism of action studies.

Experimental_Workflow cluster_isolation Compound Isolation & Characterization cluster_screening Primary Antifungal Screening cluster_moa Mechanism of Action (MoA) Studies cluster_invivo In Vivo Efficacy (Hypothetical) Isolation Isolation of this compound from Cladosporium sp. Culture Purification Purification by Chromatography (HPLC) Isolation->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Disk_Diffusion Disk Diffusion Assay Structure->Disk_Diffusion MIC_MFC Broth Microdilution (MIC & MFC Determination) Disk_Diffusion->MIC_MFC Ergosterol_Quant Ergosterol Quantification Assay MIC_MFC->Ergosterol_Quant Cell_Membrane Cell Membrane Permeability Assay (e.g., Propidium Iodide Staining) Ergosterol_Quant->Cell_Membrane Gene_Expression Gene Expression Analysis (qRT-PCR for ergosterol biosynthesis genes) Cell_Membrane->Gene_Expression Proteomics Proteomic Analysis Gene_Expression->Proteomics Toxicity Cytotoxicity Assays (e.g., on mammalian cell lines) Proteomics->Toxicity Animal_Model Infection Model (e.g., Galleria mellonella or murine) Toxicity->Animal_Model Efficacy Evaluation of Efficacy (Survival, Fungal Burden) Animal_Model->Efficacy

Comprehensive workflow for antifungal drug discovery.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated antifungal activity against the clinically important pathogen Aspergillus fumigatus. However, the current body of literature is limited, and further research is imperative to fully characterize its therapeutic potential. Future studies should focus on:

  • Comprehensive Antifungal Spectrum: Evaluating the activity of this compound against a broader panel of clinical Aspergillus isolates, including azole-resistant strains.

  • Elucidation of the Mechanism of Action: Conducting detailed studies to confirm the hypothesized inhibition of the ergosterol biosynthesis pathway and to explore other potential cellular targets.

  • In Vivo Efficacy and Toxicity: Assessing the in vivo efficacy of this compound in animal models of invasive aspergillosis and determining its toxicological profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify key structural features required for its antifungal activity, potentially leading to the development of more potent derivatives.

This guide provides a foundational resource for researchers to build upon in the investigation of this compound as a potential novel antifungal agent for the treatment of invasive aspergillosis.

References

Unveiling the Pharmacological Potential of Cladosporides: A Deep Dive into Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of scientific literature reveals the significant and diverse biological activities of Cladosporides, a class of secondary metabolites produced by fungi of the genus Cladosporium. This technical guide synthesizes the current understanding of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.

The genus Cladosporium is a rich source of structurally diverse natural products, including polyketides, alkaloids, steroids, and terpenoids.[1][2] Among these, Cladosporides and other related metabolites have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for novel therapeutic agents. This review focuses on their cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Quantitative Analysis of Biological Activities

To facilitate a comparative analysis of the potency of various Cladosporium-derived compounds, the following tables summarize the reported quantitative data from numerous studies.

Table 1: Cytotoxic Activity of Cladosporium Metabolites

CompoundCell LineActivityIC50 ValueReference
AnhydrofusarubinK-562 (Human leukemia)Cytotoxic3.97 µg/mL[3][4]
Methyl ether of fusarubinK-562 (Human leukemia)Cytotoxic3.58 µg/mL[3][4]
Cladosporin AHepG2 (Human liver cancer)Cytotoxic21 µg/mL[5]
Cladosporin BHepG2 (Human liver cancer)Cytotoxic42 µg/mL[5]
HaematocinHepG2 (Human liver cancer)Cytotoxic48 µg/mL[5]
Cladosporitin BBEL-7042, K562, SGC-7901Cytotoxic29.4, 25.6, 41.7 µM[5]
Sporiolide AL1210 (Murine lymphoma)Cytotoxic0.13 µg/mL[5]
Sporiolide BL1210 (Murine lymphoma)Cytotoxic0.81 µg/mL[5]
Cladosporol AMCF-7 (Human breast cancer)Cytotoxic8.7 µM[6]
Cladosporol AA549, HCT-116, PC-3, OVCAR-3Cytotoxic10.3-15.6 µM[6]

Table 2: Antimicrobial Activity of Cladosporium Metabolites

CompoundMicroorganismActivityMIC ValueReference
Cladospolide FStaphylococcus aureus (MRSA)Antibacterial8.0 µg/mL[5]
Unnamed Compound (59)Staphylococcus aureus (MRSA)Antibacterial3.13 and 12.5 µg/mL[3][5]
Methyl ether of fusarubinS. aureus, E. coli, P. aeruginosa, B. megateriumAntibacterial27, 25, 24, 22 mm inhibition zone (40 µ g/disc )[3][4]
Cladosporide AAspergillus fumigatusAntifungalIC80: 0.5-4.0 µg/mL[7]
Cladospolide DPyricularia oryzaeAntifungalIC50: 0.15 µg/mL[5]
Cladospolide DMucor racemosusAntifungalIC50: 29 µg/mL[5]
Sporiolide ACandida albicans, Cryptococcus neoformans, Aspergillus niger, Neurospora crassaAntifungalIC50: 16.7, 8.4, 16.7, 8.4 µg/mL[5]
Sporiolide AMicrococcus luteusAntibacterialIC50: 16.7 µg/mL[5]
Sporiolide BMicrococcus luteusAntibacterialIC50: 16.7 µg/mL[5]

Table 3: Anti-inflammatory and Enzyme-Inhibitory Activities of Cladosporium Metabolites

CompoundBioassayActivityIC50/InhibitionReference
Cladosporol (10, 11, 15, 17)Nitric Oxide Production in RAW 264.7 cellsAnti-inflammatoryIC50: 3.81 to 21.59 µM[8]
Cladospolide FAcetylcholinesteraseEnzyme InhibitionIC50: 40.26 µM[5]
(5S)-5-hydroxy-7-(4″-hydroxy-3″-methoxy-phenyl)-1-phenyl-3-heptanoneAcetylcholinesteraseEnzyme Inhibition23.54% inhibition[3]
Anthraquinone (76)α-glucosidaseEnzyme InhibitionIC50: 49.3 µM[5]
Prenylated flavanone (95)PTP1BEnzyme InhibitionIC50: 11 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key assays used to determine the biological activities of Cladosporides.

Cytotoxicity: WST-1 Assay

The Water Soluble Tetrazolium salt-1 (WST-1) assay is a colorimetric method to quantify cell proliferation, viability, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Add various concentrations of the test compound (e.g., Cladosporide) to the wells.

  • Incubation: Incubate for another 24-48 hours.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

Antimicrobial Activity: Kirby-Bauer Disc Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly streak the inoculum onto a Mueller-Hinton agar plate using a sterile cotton swab to create a lawn of bacteria.

  • Disc Application: Aseptically place paper discs impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and pathways through which Cladosporides exert their effects is paramount for their development as therapeutic agents.

Cladosporin: Inhibition of Protein Synthesis

A significant breakthrough in understanding the mechanism of action of cladosporin is its identification as a potent and selective inhibitor of lysyl-tRNA synthetase (KRS) in the malaria parasite Plasmodium falciparum.[9] This inhibition disrupts protein synthesis, leading to parasite death. The selectivity of cladosporin for the parasite's KRS over the human enzyme provides a promising therapeutic window.

Cladosporin_Mechanism Cladosporin Cladosporin PfKRS Plasmodium falciparum Lysyl-tRNA Synthetase (PfKRS) Cladosporin->PfKRS Inhibits Lys_tRNA_Lys Lysyl-tRNA-Lys PfKRS->Lys_tRNA_Lys Catalyzes Lysine Lysine Lysine->PfKRS ATP ATP ATP->PfKRS tRNA_Lys tRNA-Lys tRNA_Lys->PfKRS Protein_Synthesis Protein Synthesis Lys_tRNA_Lys->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Leads to

Cladosporin inhibits PfKRS, blocking protein synthesis.
Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the biological activities of novel compounds from Cladosporium involves a multi-step process from fungal culture to specific bioassays.

Bioactivity_Workflow Start Cladosporium sp. Culture Extraction Extraction of Secondary Metabolites Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation Crude_Extract->Chromatography Pure_Compounds Pure Compounds (Cladosporides) Chromatography->Pure_Compounds Cytotoxicity Cytotoxicity Assays (e.g., WST-1) Pure_Compounds->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., Disc Diffusion) Pure_Compounds->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Pure_Compounds->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Assays Pure_Compounds->Enzyme_Inhibition Active_Hits Identification of Active Compounds Cytotoxicity->Active_Hits Antimicrobial->Active_Hits Anti_inflammatory->Active_Hits Enzyme_Inhibition->Active_Hits Mechanism Mechanism of Action Studies Active_Hits->Mechanism

Workflow for screening Cladosporide bioactivity.

Conclusion

The secondary metabolites produced by Cladosporium species, particularly the Cladosporides, represent a promising frontier in the search for new therapeutic agents. Their demonstrated cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities warrant further investigation. The detailed quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, accelerating the translation of these fascinating natural compounds from the laboratory to clinical applications.

References

The Machinery of Mini-Factories: A Technical Guide to Macrolide Biosynthesis in Cladosporium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Cladosporium represents a rich and diverse source of bioactive secondary metabolites, among which macrolides stand out for their complex structures and significant pharmacological potential. These compounds, characterized by a macrocyclic lactone ring, are the products of intricate biosynthetic pathways orchestrated by large, multi-domain enzymes known as polyketide synthases (PKSs). This technical guide provides an in-depth exploration of the current understanding of macrolide biosynthesis in Cladosporium, detailing the genetic and enzymatic machinery, proposed biosynthetic pathways, and the methodologies employed to unravel these complex processes.

Core Concepts in Cladosporium Macrolide Biosynthesis

Macrolides produced by Cladosporium are primarily polyketides, assembled from simple acyl-CoA precursors in a manner analogous to fatty acid synthesis. The core of this biosynthetic process is the iterative Type I Polyketide Synthase (PKS) system.

The Polyketide Synthase (PKS) Assembly Line:

The biosynthesis of the macrolide backbone is catalyzed by a modular PKS, a single, large protein with multiple enzymatic domains. Each domain performs a specific function in the step-wise construction of the polyketide chain. The key domains within a typical Cladosporium macrolide PKS gene cluster include:

  • Acyltransferase (AT): Selects the appropriate starter (e.g., acetyl-CoA) and extender (e.g., malonyl-CoA) units.

  • Ketoacyl Synthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a phosphopantetheine arm.

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Removes a water molecule, forming a double bond.

  • Enoyl Reductase (ER): Reduces the double bond to a single bond.

  • Methyltransferase (MT): Adds a methyl group, often from S-adenosyl methionine (SAM).

  • Thioesterase (TE) or Product Template (PT) domain: Catalyzes the release and cyclization of the final polyketide chain to form the macrolactone ring.

The specific combination and iterative use of these domains determine the length, branching, and initial reduction pattern of the polyketide backbone, leading to the vast structural diversity of macrolides observed in Cladosporium.

Proposed Biosynthetic Pathway for 12-Membered Macrolides

A significant number of macrolides isolated from Cladosporium species, such as the cladospolides, feature a 12-membered lactone ring. A generalized biosynthetic pathway for these compounds is proposed to initiate from a polyketide precursor assembled by a PKS.

12-Membered Macrolide Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Iterative Type I PKS (KS, AT, KR, DH, ER, ACP) acetyl_coa->pks Precursors polyketide_chain Linear Polyketide Intermediate pks->polyketide_chain Chain Elongation & Modification te Thioesterase (TE)/ Product Template (PT) Domain polyketide_chain->te Chain Termination macrolactone 12-Membered Macrolactone Core (e.g., pre-cladospolide) te->macrolactone Cyclization tailoring_enzymes Tailoring Enzymes (Hydroxylases, Epoxidases, etc.) macrolactone->tailoring_enzymes Post-PKS Modification final_macrolide Mature Macrolide (e.g., Cladospolide A) tailoring_enzymes->final_macrolide

A generalized biosynthetic pathway for 12-membered macrolides in Cladosporium.

This pathway begins with the condensation of acetyl-CoA and malonyl-CoA units by the PKS to form a linear polyketide chain. The TE or PT domain then facilitates the cyclization of this chain into a 12-membered macrolactone core. Subsequent modifications by tailoring enzymes, such as hydroxylases and epoxidases, lead to the final, mature macrolide.

The Biosynthesis of Cladosporin: A Case Study

Cladosporin, an isocoumarin-based macrolide with potent antimalarial activity, is a well-studied example of macrolide biosynthesis in Cladosporium cladosporioides. Its biosynthesis is unique in that it involves the coordinated action of two distinct PKS enzymes: a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).[1][2]

The HR-PKS is responsible for synthesizing a pentaketide intermediate, which includes the formation of a tetrahydropyran ring. This intermediate is then transferred to the NR-PKS, which catalyzes three further extension steps without any reduction, leading to the final cladosporin molecule.

Cladosporin Biosynthesis precursors Acetyl-CoA + Malonyl-CoA hr_pks Highly Reducing PKS (HR-PKS) precursors->hr_pks pentaketide Pentaketide Intermediate (with tetrahydropyran ring) hr_pks->pentaketide 5 extension cycles nr_pks Non-Reducing PKS (NR-PKS) pentaketide->nr_pks Transfer of intermediate cladosporin Cladosporin nr_pks->cladosporin 3 extension cycles (no reduction)

The dual PKS-mediated biosynthetic pathway of cladosporin.

Quantitative Data on Cladosporium Macrolides

While extensive data on the production titers and enzyme kinetics of macrolide biosynthesis in Cladosporium is not widely available in the public domain, the biological activities of these compounds have been quantified. The following table summarizes the reported inhibitory concentrations of various macrolides from Cladosporium species.

MacrolideProducing OrganismTargetActivityReference
Cladospolide D Cladosporium sp. FT-0012Pyricularia oryzaeIC50: 0.15 µg/mL[3]
Mucor racemosusIC50: 29 µg/mL[3]
Sporiolide A Cladosporium sp. L037Murine lymphoma L1210 cellsIC50: 0.13 µg/mL[3]
Candida albicansIC50: 16.7 µg/mL[3]
Cryptococcus neoformansIC50: 8.4 µg/mL[3]
Aspergillus nigerIC50: 16.7 µg/mL[3]
Neurospora crassaIC50: 8.4 µg/mL[3]
Sporiolide B Cladosporium sp. L037Murine lymphoma L1210 cellsIC50: 0.81 µg/mL[3]
Brefeldin A Cladosporium sp. I(R)9-2Aspergillus nigerMIC: 0.97 µg/mL[3]
Candida albicansMIC: 1.9 µg/mL[3]
Trichophyton rubrumMIC: 1.9 µg/mL[3]

Experimental Protocols for Elucidating Biosynthetic Pathways

The elucidation of macrolide biosynthetic pathways in Cladosporium relies on a combination of genetic and biochemical techniques. While species-specific protocols are often developed in individual laboratories, the following represents a generalized workflow for characterizing a novel macrolide biosynthetic gene cluster.

Experimental Workflow start Isolation of Macrolide-Producing Cladosporium Strain genome_sequencing Genome Sequencing & Assembly start->genome_sequencing bgc_prediction Bioinformatic Prediction of Biosynthetic Gene Cluster (BGC) genome_sequencing->bgc_prediction gene_knockout Targeted Gene Knockout (e.g., PKS gene) bgc_prediction->gene_knockout heterologous_expression Heterologous Expression of BGC in a Model Host bgc_prediction->heterologous_expression precursor_feeding Precursor Feeding Studies bgc_prediction->precursor_feeding metabolite_analysis Metabolite Analysis (LC-MS, NMR) gene_knockout->metabolite_analysis Loss of production heterologous_expression->metabolite_analysis Gain of production pathway_elucidation Pathway Elucidation metabolite_analysis->pathway_elucidation precursor_feeding->metabolite_analysis Incorporation analysis

A typical experimental workflow for characterizing a macrolide biosynthetic pathway.

1. Genome Sequencing and Bioinformatic Analysis:

  • Protocol: High-quality genomic DNA is extracted from the Cladosporium strain of interest. Whole-genome sequencing is performed using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a complete and accurate genome assembly.

  • BGC Prediction: The assembled genome is then analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters (BGCs) for polyketides. These tools predict the domain architecture of the PKS and suggest the potential product.

2. Targeted Gene Knockout:

  • Protocol: To confirm the function of a predicted BGC, the core PKS gene is targeted for knockout. This is typically achieved through homologous recombination using a selectable marker (e.g., hygromycin resistance). A knockout cassette containing the marker gene flanked by sequences homologous to the regions upstream and downstream of the target gene is constructed and introduced into Cladosporium protoplasts via PEG-mediated transformation.

  • Analysis: Successful transformants are selected, and the disruption of the target gene is confirmed by PCR and Southern blotting. The mutant strain is then cultivated under the same conditions as the wild-type, and the culture extracts are analyzed by LC-MS. A loss of production of the macrolide of interest in the mutant strain confirms the involvement of the knocked-out gene in its biosynthesis.

3. Heterologous Expression:

  • Protocol: The entire predicted BGC is cloned into an expression vector. This can be achieved through techniques like Gibson assembly or TAR (Transformation-Associated Recombination) cloning in yeast. The resulting expression construct is then introduced into a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

  • Analysis: The transformed host is fermented, and the culture extract is analyzed by LC-MS and NMR. The production of the macrolide in the heterologous host provides direct evidence for the function of the cloned BGC.

4. Precursor Feeding Studies:

  • Protocol: To identify the building blocks of the macrolide, isotopically labeled precursors (e.g., ¹³C-labeled acetate or propionate) are fed to the wild-type Cladosporium culture.

  • Analysis: The macrolide of interest is purified, and the incorporation of the labeled precursors is analyzed by mass spectrometry and NMR. This provides insights into the starter and extender units used by the PKS.

Future Directions

The study of macrolide biosynthesis in Cladosporium is a rapidly evolving field. Future research will likely focus on:

  • Genome Mining: With the increasing number of sequenced fungal genomes, computational approaches will be crucial for identifying novel macrolide BGCs.

  • Enzyme Characterization: In-depth biochemical characterization of the PKS and tailoring enzymes will provide a deeper understanding of their catalytic mechanisms and substrate specificities.

  • Synthetic Biology: The knowledge of these biosynthetic pathways can be harnessed to engineer novel macrolides with improved therapeutic properties through combinatorial biosynthesis and metabolic engineering approaches.

This guide provides a foundational understanding of the intricate world of macrolide biosynthesis in Cladosporium. As research continues to unravel the complexities of these pathways, the potential for discovering and developing new and valuable pharmaceuticals from this prolific fungal genus remains immense.

References

Cladosporide C: An In-Depth Technical Guide to a Fungal Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cladosporide C, a fungal secondary metabolite with noteworthy antifungal properties. It delves into its relationship with other fungal metabolites, its physicochemical characteristics, biological activity, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction to this compound and its Fungal Origin

This compound is a pentanorlanostane-type triterpenoid produced by fungi of the genus Cladosporium.[1][2] This genus is a prolific source of a wide array of bioactive secondary metabolites, including polyketides, alkaloids, and other terpenoids.[3][4] These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities, which include antimicrobial, antiviral, and cytotoxic effects.[3][5]

This compound is structurally related to other cladosporides, such as Cladosporide A, B, and D, all of which are pentanorlanostane derivatives isolated from Cladosporium species.[1][6] The shared core structure suggests a common biosynthetic origin and potentially similar mechanisms of action.

Physicochemical and Structural Information

The structural elucidation of this compound and its analogues was achieved through spectroscopic and chemical investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₄₀O₃[3]
Classification Pentanorlanostane Triterpenoid[1][2]

Biological Activity of this compound

This compound has demonstrated specific antifungal activity, particularly against the opportunistic human pathogen Aspergillus fumigatus. The activity of this compound and its close analogue, Cladosporide A, has been quantified, highlighting their potential as antifungal leads.

Table 2: Antifungal Activity of Cladosporides against Aspergillus fumigatus

CompoundActivity MeasurementResultReference
This compound Disc Diffusion Assay1.5 µ g/disc , 11 mm inhibition zone[2][7]
Cladosporide A Minimum Inhibitory Concentration (IC₈₀)0.5-4.0 µg/mL[6]

The selective activity of the cladosporides against A. fumigatus is noteworthy, as they have been reported to show no activity against other fungi such as Aspergillus niger, Candida albicans, and Cryptococcus neoformans.[6]

Relationship to Other Fungal Secondary Metabolites

This compound belongs to the large and diverse class of triterpenoids, which are synthesized via the mevalonate pathway in fungi.[5][8] This pathway is a fundamental route for the production of essential molecules like sterols, as well as a vast array of secondary metabolites.

Biosynthesis of Pentanorlanostane Triterpenoids

The biosynthesis of triterpenoids begins with the cyclization of squalene to form lanosterol. From this common precursor, a multitude of tailoring enzymes, including oxidases and transferases, generate the diverse range of lanostane-type triterpenoids observed in nature. The pentanorlanostane structure of the cladosporides indicates a significant modification of the lanosterol side chain.

Fungal Triterpenoid Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp_dmapp IPP & DMAPP mevalonate->ipp_dmapp squalene Squalene ipp_dmapp->squalene lanosterol Lanosterol squalene->lanosterol pentanorlanostane Pentanorlanostane Core lanosterol->pentanorlanostane Side-chain cleavage & oxidation other_triterpenoids Other Fungal Triterpenoids lanosterol->other_triterpenoids Various modifications cladosporide_c This compound pentanorlanostane->cladosporide_c Tailoring reactions

A high-level overview of the fungal triterpenoid biosynthetic pathway leading to this compound.
Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of antifungal action for this compound has not been elucidated, other fungal terpenoids have been shown to modulate key cellular signaling pathways. For instance, some terpenoids exert their anti-inflammatory effects by targeting the MAPK and NF-κB signaling cascades.[5] It is plausible that this compound's antifungal activity could stem from the disruption of essential cellular processes or signaling pathways in A. fumigatus.

Experimental Protocols

The following sections outline the general methodologies for the isolation, characterization, and bioactivity testing of this compound. These are based on standard practices in natural product chemistry and mycology.

Isolation and Purification of this compound

A representative workflow for the isolation of this compound from a Cladosporium sp. culture is depicted below.

Isolation_Workflow start Cladosporium sp. Culture Broth extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

A typical workflow for the isolation and purification of this compound.
  • Culturing: Cladosporium sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing (Disc Diffusion Assay)

The reported antifungal activity of 1.5 µ g/disc was likely determined using a method similar to the following:

  • Inoculum Preparation: A standardized suspension of Aspergillus fumigatus spores is prepared in a sterile saline solution.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the spore suspension.

  • Disc Application: A sterile paper disc impregnated with a known amount of this compound (1.5 µg) is placed on the surface of the agar.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 24-48 hours.

  • Measurement: The diameter of the zone of growth inhibition around the disc is measured in millimeters.

Conclusion and Future Perspectives

This compound represents a promising antifungal agent with specific activity against A. fumigatus. Its unique pentanorlanostane structure and relationship to a diverse family of fungal metabolites make it a compelling subject for further research. Future studies should focus on elucidating its precise mechanism of action, which could reveal novel antifungal targets. Furthermore, a detailed investigation into its biosynthetic pathway could enable the production of novel analogues with improved efficacy and broader spectrum of activity through synthetic biology approaches. The exploration of the chemical diversity within the genus Cladosporium is likely to yield more novel bioactive compounds with therapeutic potential.

References

Unlocking the Pharmacopeia of the Sea: A Technical Guide to the Chemical Diversity of Marine-Derived Cladosporium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely untapped reservoir of biodiversity, is a prolific source of novel bioactive compounds. Among the myriad of marine microorganisms, fungi of the genus Cladosporium have emerged as particularly adept producers of a wide array of secondary metabolites with significant therapeutic potential. These marine-derived fungi, thriving in unique and competitive ecosystems, have evolved to produce a remarkable diversity of chemical scaffolds. This technical guide provides an in-depth exploration of the chemical diversity of marine-derived Cladosporium, offering a comprehensive overview of their secondary metabolites, detailed experimental protocols for their study, and a visual representation of key biological pathways they influence.

Chemical Diversity of Secondary Metabolites

Marine-derived Cladosporium species are a rich source of natural products, exhibiting a wide range of structural classes and biological activities.[1] These compounds are predominantly polyketides, alkaloids, and terpenoids.[2] To date, hundreds of secondary metabolites have been isolated and characterized, many of which are novel chemical entities.[1] A significant portion of these novel compounds have been discovered from marine-derived strains, highlighting the unique biosynthetic capabilities of these fungi.[2] The diverse bioactivities of these metabolites include cytotoxic, antibacterial, antiviral, and antifungal properties, making them promising candidates for drug discovery and development.[2][3]

Polyketides

Polyketides represent a major and structurally diverse class of secondary metabolites from marine-derived Cladosporium. This class includes macrolides, pyrones, tetralones, and chromones.[1][4] Many of these polyketides exhibit potent biological activities. For instance, cladosporol A, a dimeric tetralone, has demonstrated significant cytotoxic effects against human breast cancer cells.[1] Other polyketides, such as those isolated from mangrove-derived endophytic Cladosporium cladosporioides, have shown antimicrobial and acetylcholinesterase inhibitory activities.[5]

Alkaloids

Alkaloids isolated from marine Cladosporium species encompass a variety of structural types, including indole alkaloids, diketopiperazines, and pyrazine derivatives.[1][2] A significant number of these alkaloids are exclusive to marine isolates.[2] These compounds have shown a range of bioactivities, including antiviral and cytotoxic effects.[2][6] For example, several indole alkaloids produced by the mangrove-derived fungus Cladosporium sp. PJX-41 have exhibited significant activity against the influenza A (H1N1) virus.[6]

Terpenoids and Steroids

Marine-derived Cladosporium also produce a variety of terpenoids and steroids. These compounds contribute to the chemical diversity of the genus and have been found to possess interesting biological properties. Ergosterol peroxide, a common fungal steroid, has been isolated from marine Cladosporium and is known for its cytotoxic and antioxidant activities.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for a selection of representative bioactive compounds isolated from marine-derived Cladosporium species.

Table 1: Cytotoxic Compounds from Marine-Derived Cladosporium

Compound NameCompound ClassSource OrganismMarine SourceTarget Cell LineIC₅₀ (µM)Reference
Cladosporol APolyketide (Dimeric Tetralone)Cladosporium cladosporioidesEndophyte from Datura innoxiaMCF-7 (Breast Cancer)8.7[1]
CladodionenHybrid PolyketideCladosporium sp. OUCMDZ-1635Marine SedimentHL-60 (Leukemia)9.1[8]
CladodionenHybrid PolyketideCladosporium sp. OUCMDZ-1635Marine SedimentHCT-116 (Colon Cancer)17.9[8]
CladodionenHybrid PolyketideCladosporium sp. OUCMDZ-1635Marine SedimentMCF-7 (Breast Cancer)18.7[8]
CladodionenHybrid PolyketideCladosporium sp. OUCMDZ-1635Marine SedimentHeLa (Cervical Cancer)19.1[8]

Table 2: Antimicrobial Compounds from Marine-Derived Cladosporium

Compound NameCompound ClassSource OrganismMarine SourceTarget OrganismMIC (µg/mL)Reference
Cladospolide BPolyketide (Macrolide)Cladosporium sp. IS384EndophyteEnterococcus faecalis ATCC 292120.31[9]
Benzofuran derivativePolyketideCladosporium sp. JS1-2Endophyte from Ceriops tagalStaphylococcus aureus12.5[9]
Isochroman derivativePolyketideCladosporium sp. JS1-2Endophyte from Ceriops tagalStaphylococcus aureus12.5[9]

Table 3: Antiviral Compounds from Marine-Derived Cladosporium

Compound NameCompound ClassSource OrganismMarine SourceTarget VirusIC₅₀ (µM)Reference
Norquinadoline AIndole AlkaloidCladosporium sp. PJX-41Mangrove-derivedInfluenza A (H1N1)82[6]
OxoglyantrypineIndole AlkaloidCladosporium sp. PJX-41Mangrove-derivedInfluenza A (H1N1)85[6]
DeoxynortryptoquivalineIndole AlkaloidCladosporium sp. PJX-41Mangrove-derivedInfluenza A (H1N1)87[6]
DeoxytryptoquivalineIndole AlkaloidCladosporium sp. PJX-41Mangrove-derivedInfluenza A (H1N1)85[6]
TryptoquivalineIndole AlkaloidCladosporium sp. PJX-41Mangrove-derivedInfluenza A (H1N1)89[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of bioactive compounds from marine-derived Cladosporium.

Isolation and Purification of Secondary Metabolites
  • Fungal Cultivation:

    • Isolate the desired Cladosporium strain from a marine source (e.g., sponge, algae, sediment).

    • Culture the fungus on a suitable medium, such as malt extract agar, at 20-25°C.

    • For large-scale production of secondary metabolites, inoculate the fungus into a liquid medium (e.g., malt extract broth) in Erlenmeyer flasks.[7]

    • Incubate the liquid culture for a period of 2-4 weeks at 20-25°C with shaking.[7]

  • Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an organic solvent such as ethyl acetate (EtOAc) three times.[7]

    • Extract the mycelium with a mixture of dichloromethane and methanol (1:1 v/v).[7]

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Purification:

    • Subject the crude extract to column chromatography for initial fractionation. A common stationary phase is Sephadex LH-20, with methanol as the mobile phase.[7]

    • Further purify the fractions obtained using medium-pressure liquid chromatography (MPLC) and/or high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system (e.g., a gradient of methanol in water).

    • Monitor the purification process by thin-layer chromatography (TLC) or HPLC analysis.

Structure Elucidation
  • Mass Spectrometry (MS):

    • Determine the molecular weight and molecular formula of the purified compound using high-resolution electrospray ionization mass spectrometry (HRESIMS).[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire one-dimensional (1D) NMR spectra, including ¹H NMR and ¹³C NMR, to identify the types and numbers of protons and carbons.[9]

    • Acquire two-dimensional (2D) NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish the connectivity of atoms within the molecule.[2]

  • Optical Rotation and Circular Dichroism (CD):

    • Measure the specific optical rotation to determine the chirality of the molecule.

    • Use electronic circular dichroism (ECD) spectroscopy and comparison with quantum chemical calculations to determine the absolute configuration of stereocenters.[9]

  • X-ray Crystallography:

    • If a suitable single crystal of the compound can be obtained, perform X-ray diffraction analysis to unambiguously determine the three-dimensional structure and absolute stereochemistry.[10]

Bioactivity Assays
  • Cell Culture:

    • Culture a human cancer cell line (e.g., MCF-7, HeLa) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]

    • Treat the cells with various concentrations of the test compound and incubate for an additional 48 hours.[1]

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][8]

    • Remove the medium and dissolve the formazan crystals in 100-150 µL of a solubilization solution (e.g., DMSO).[1][8]

    • Measure the absorbance at 570-595 nm using a microplate reader.[1][11]

    • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

  • Inoculum Preparation:

    • Grow the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

    • Dilute the bacterial culture to a standardized concentration (e.g., 10⁵ CFU/mL).

  • Assay Procedure:

    • Prepare serial two-fold dilutions of the test compound in a 96-well microplate.

    • Add the bacterial inoculum to each well.

    • Include positive (bacteria with a known antibiotic) and negative (bacteria without any compound) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Cell and Virus Preparation:

    • Grow a monolayer of a suitable host cell line (e.g., Vero cells) in a multi-well plate.

    • Prepare serial dilutions of the virus stock.

  • Assay Procedure:

    • Pre-incubate the virus with different concentrations of the test compound for 1 hour at 37°C.

    • Infect the host cell monolayer with the virus-compound mixture and incubate for 1 hour to allow for viral adsorption.

    • Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) with the corresponding concentration of the test compound.

    • Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

    • Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control without the compound. The IC₅₀ value can then be determined.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of bioactive compounds from marine-derived Cladosporium.

General Experimental Workflow

Experimental_Workflow cluster_collection Collection & Isolation cluster_cultivation Cultivation & Extraction cluster_purification Purification & Identification cluster_elucidation Structure Elucidation cluster_bioassay Bioactivity Screening MarineSource Marine Source (Sponge, Algae, etc.) FungalIsolation Fungal Isolation (Cladosporium sp.) MarineSource->FungalIsolation Fermentation Large-Scale Fermentation FungalIsolation->Fermentation Extraction Solvent Extraction (EtOAc) Fermentation->Extraction Chromatography Chromatography (CC, HPLC) Extraction->Chromatography PureCompound Pure Compound Chromatography->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS) PureCompound->Spectroscopy Bioassays Bioactivity Assays (Cytotoxic, Antimicrobial, etc.) PureCompound->Bioassays Structure Structure Determined Spectroscopy->Structure BioactiveHit Bioactive Hit Structure->BioactiveHit Bioassays->BioactiveHit

Caption: General workflow for the discovery of bioactive compounds from marine-derived fungi.

Polyketide Biosynthesis Pathway (Simplified)

Polyketide_Biosynthesis cluster_pks_nrps PKS-NRPS Hybrid Megasynthase cluster_precursors Precursors cluster_product Product PKS Polyketide Synthase (PKS) - Iterative synthesis - Acetate units NRPS Non-Ribosomal Peptide Synthetase (NRPS) - Amino acid incorporation PKS->NRPS Polyketide chain transfer TetramicAcid Tetramic Acid Derivative (e.g., Cladosin) NRPS->TetramicAcid Cyclization & Release AcetylCoA Acetyl-CoA AcetylCoA->PKS AminoAcid Amino Acid AminoAcid->NRPS Apoptosis_Pathway CladosporolA Cladosporol A ROS Increased ROS Production CladosporolA->ROS MitoDysfunction Mitochondrial Dysfunction ROS->MitoDysfunction Autophagy Autophagic Flux ROS->Autophagy MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) MitoDysfunction->MMP_Loss Bax Bax Upregulation MitoDysfunction->Bax Bcl2 Bcl-2 Downregulation MitoDysfunction->Bcl2 CytoC Cytochrome c Release MMP_Loss->CytoC Bax->CytoC Bcl2->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Autophagy->Apoptosis contributes to

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cladosporide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a High-Performance Liquid Chromatography (HPLC) method for the separation and quantitative analysis of Cladosporide C, a macrocyclic lactone produced by fungi of the Cladosporium genus. The described protocol is designed for researchers in natural product chemistry, mycology, and drug discovery. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This application note provides a comprehensive experimental protocol, expected performance characteristics, and a visual representation of the analytical workflow.

Introduction

This compound is a fungal secondary metabolite with potential biological activities. Accurate and reliable quantification of this compound is essential for various research applications, including fermentation process optimization, biosynthetic pathway studies, and pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such natural products. This application note presents a detailed protocol for the analysis of this compound, which can be adapted for various sample matrices.

Experimental Protocol

This protocol outlines the steps for sample preparation, standard solution preparation, and HPLC analysis of this compound.

Materials and Reagents
  • This compound analytical standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic acid (optional, for mobile phase modification)

  • 0.22 µm syringe filters (e.g., PTFE or nylon)

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below is a general procedure for extracting this compound from a fungal culture.

  • Extraction:

    • For liquid cultures, centrifuge the broth to separate the mycelium from the supernatant. This compound may be present in both, so both should be analyzed.

    • Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent three times.

    • Extract the mycelial mass by homogenization in methanol or acetone, followed by filtration and evaporation of the solvent.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Sample Clean-up (optional):

    • For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds. A C18 SPE cartridge can be used.

  • Final Preparation:

    • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 50:50 acetonitrile:water).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[1]

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended as a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
HPLC System Agilent 1200 Series or equivalent with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 50% B to 100% B; 20-25 min: hold at 100% B; 25.1-30 min: return to 50% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Due to the lack of a strong chromophore, detection at a lower wavelength, such as 210 nm , is recommended. A DAD is advantageous to monitor a wider spectral range and identify the optimal wavelength.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are typical for the analysis of macrocyclic lactones and may vary depending on the specific experimental conditions.

ParameterExpected Value/Range
Retention Time (tR) 8 - 15 min (highly dependent on the specific gradient and column)
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for this compound.

HPLC_Workflow start Start sample_prep Sample Preparation (Extraction, Clean-up) start->sample_prep standard_prep Standard Preparation (Stock and Working Standards) start->standard_prep hplc_analysis HPLC Analysis (Injection and Separation) sample_prep->hplc_analysis standard_prep->hplc_analysis data_acq Data Acquisition (Chromatogram and Spectra) hplc_analysis->data_acq quantification Quantification (Peak Integration, Calibration Curve) data_acq->quantification report Reporting (Results and Analysis) quantification->report end End report->end

References

Application Notes and Protocols for the Identification of Cladosporide C using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of Cladosporide C, a triterpenoid natural product, using advanced mass spectrometry (MS) techniques. The protocols outlined below are intended to guide researchers in developing robust analytical methods for the detection of this compound in various matrices.

Introduction

This compound is a triterpenoid with the molecular formula C₂₅H₄₀O₃ and an exact mass of 388.2977 Da.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in drug discovery and development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of such compounds due to its high sensitivity, selectivity, and ability to provide structural information. This document details the application of High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for the confident identification of this compound.

Mass Spectrometry Techniques for this compound Identification

The identification of this compound can be effectively achieved using a combination of liquid chromatography and mass spectrometry techniques.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically <5 ppm), which allows for the determination of the elemental composition of a molecule.[1] For this compound, HRMS can confirm the molecular formula C₂₅H₄₀O₃ by detecting its protonated molecule [M+H]⁺ at m/z 389.2050.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is used to generate characteristic fragmentation patterns of a selected precursor ion.[2][3] This "fingerprint" spectrum provides structural information that can be used to confirm the identity of the compound. The fragmentation of triterpenoids typically involves neutral losses of small molecules like water (H₂O) and retro-Diels-Alder reactions within the ring system.[4][5][6]

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for the extraction of this compound from a fungal culture is provided below. This protocol may need to be optimized depending on the specific sample matrix.

  • Extraction:

    • Lyophilize the fungal mycelium or culture broth.

    • Extract the dried material with an organic solvent such as methanol or ethyl acetate.

    • Repeat the extraction process three times to ensure complete recovery of the target analyte.

    • Combine the extracts and evaporate the solvent under reduced pressure.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • For complex matrices, an SPE cleanup step can be employed to remove interfering substances.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the resuspended crude extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.

    • Elute this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) is suitable for the separation of triterpenoids.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start at 50-60% B and increase to 95-100% B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for triterpenoids.

  • MS1 Scan Range: m/z 100-1000

  • Data Acquisition: Full scan for HRMS analysis and product ion scan for MS/MS analysis.

  • Precursor Ion for MS/MS: Select the [M+H]⁺ ion of this compound (m/z 389.3).

  • Collision Energy: Optimize the collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Data Presentation

The following table summarizes the expected quantitative data for the identification of this compound.

AnalyteMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)Predicted Fragment Ions (m/z)Predicted Neutral Loss
This compoundC₂₅H₄₀O₃388.2977389.3050371.2944H₂O
353.28382 x H₂O
Further fragmentation via ring cleavage

Note: The predicted fragment ions are based on the general fragmentation patterns of triterpenoids.[4][5][6] Actual fragmentation will need to be confirmed experimentally.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Organic Solvent Crude Extract Crude Extract Extraction->Crude Extract SPE Cleanup SPE Cleanup Crude Extract->SPE Cleanup (Optional) Purified Sample Purified Sample SPE Cleanup->Purified Sample LC Separation LC Separation Purified Sample->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Analyzer Mass Analyzer ESI Source->Mass Analyzer Data Acquisition Data Acquisition Mass Analyzer->Data Acquisition HRMS Analysis HRMS Analysis Data Acquisition->HRMS Analysis Accurate Mass MS/MS Analysis MS/MS Analysis Data Acquisition->MS/MS Analysis Fragmentation Formula Confirmation Formula Confirmation HRMS Analysis->Formula Confirmation Identification Identification Formula Confirmation->Identification Structural Elucidation Structural Elucidation MS/MS Analysis->Structural Elucidation Structural Elucidation->Identification Signaling_Pathway This compound This compound Target Protein Target Protein This compound->Target Protein Inhibition/Activation Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Biological Response Biological Response Downstream Effector 1->Biological Response Downstream Effector 2->Biological Response

References

Application Notes and Protocols: 3D Structure Determination of Cladosporide C by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the determination of the three-dimensional structure of Cladosporide C, a natural product isolated from the fungus Cladosporium, using single-crystal X-ray crystallography. While specific crystallographic data for this compound is not publicly available, this application note offers a comprehensive, generalized protocol based on established methodologies for the structural elucidation of small molecule natural products. These protocols cover all critical stages, from crystallization to data collection, structure solution, and refinement. Representative crystallographic data and a discussion of the potential biological significance, based on the activities of related compounds, are also included to guide researchers in their drug discovery and development efforts.

Introduction

Natural products from fungal sources are a rich reservoir of novel chemical scaffolds with diverse biological activities. The genus Cladosporium is known for producing a wide array of secondary metabolites, many of which exhibit promising cytotoxic, antifungal, and antibacterial properties.[1][2] this compound, a member of this family of compounds, has been noted for its antifungal activity.[3] A precise understanding of the three-dimensional atomic arrangement of this compound is paramount for elucidating its structure-activity relationship (SAR), identifying its molecular targets, and enabling structure-based drug design and optimization.

X-ray crystallography is the definitive method for determining the absolute configuration and conformational details of small molecules.[4] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to generate a detailed electron density map, from which the atomic structure can be modeled.[4][5]

Experimental Workflow

The overall experimental workflow for the 3D structure determination of this compound is depicted below. This process begins with obtaining a high-purity sample and proceeds through crystallization, X-ray diffraction data collection, and computational structure solution and refinement.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination pure_sample Purified this compound (>95%) crystallization Crystallization Screening pure_sample->crystallization Dissolve in appropriate solvent optimization Optimization of Conditions crystallization->optimization Identify initial hits harvesting Crystal Harvesting & Mounting optimization->harvesting Grow diffraction-quality crystals data_collection X-ray Data Collection harvesting->data_collection Mount on goniometer data_processing Data Processing & Scaling data_collection->data_processing Generate diffraction images structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Create reflection file structure_refinement Structure Refinement structure_solution->structure_refinement Generate initial model validation Validation & Deposition structure_refinement->validation Refine atomic coordinates

Figure 1: Experimental workflow for X-ray crystallography.

Experimental Protocols

The following protocols provide a generalized framework for the 3D structure determination of this compound.

Crystallization

The primary challenge in X-ray crystallography is obtaining high-quality single crystals.[4] For a natural product like this compound, a variety of crystallization techniques should be screened.

Materials:

  • Purified this compound (>95% purity)

  • A range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, hexane)[6]

  • Crystallization plates (e.g., 96-well microbatch plates) or small glass vials

  • Microscope for crystal visualization

Protocol: Vapor Diffusion

Vapor diffusion is a common and effective method for crystallizing small molecules.[7]

  • Prepare the Reservoir Solution: In the outer well of a vapor diffusion plate, add 500 µL of a volatile anti-solvent (a solvent in which this compound is poorly soluble, e.g., hexane).

  • Prepare the Sample Droplet: Dissolve this compound in a suitable solvent (one in which it is readily soluble, e.g., acetone) to near saturation.

  • Set up the Diffusion: Pipette a 1-2 µL droplet of the this compound solution onto the inner platform of the well, ensuring it does not mix with the reservoir. Seal the well.

  • Incubation: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).

  • Monitoring: Regularly inspect the droplets under a microscope for crystal growth over several days to weeks.

Alternative Protocol: Slow Evaporation

  • Dissolve this compound in a minimal amount of a relatively volatile solvent or solvent mixture in a small vial.

  • Cover the vial with a cap or parafilm with small perforations to allow for slow evaporation.[3]

  • Store in a stable environment and monitor for crystal formation as the solvent evaporates and the solution becomes supersaturated.

X-ray Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data needed for structure determination.

Materials:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • Cryo-cooling system (e.g., liquid nitrogen stream)

  • Crystal mounting tools (e.g., cryo-loops)

Protocol:

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a cryo-loop.

  • Cryo-protection (if necessary): If the crystal is sensitive to the solvent loss, briefly dip it in a cryo-protectant solution before flash-cooling.

  • Data Collection:

    • Mount the crystal on the diffractometer's goniometer and cool it to 100 K in a stream of nitrogen gas.

    • Center the crystal in the X-ray beam.

    • Perform an initial series of diffraction images to determine the unit cell parameters and crystal quality.

    • Based on the initial data, devise a data collection strategy to ensure complete and redundant data are collected.

    • Execute the full data collection run, rotating the crystal and collecting diffraction images at each orientation.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the 3D structure.

Software:

  • Data processing software (e.g., CrysAlisPro, HKL-3000)

  • Structure solution and refinement software (e.g., SHELXS, SHELXL)[8]

Protocol:

  • Data Integration and Scaling: Process the raw diffraction images to integrate the intensities of the diffraction spots and scale the data to correct for experimental variations.[9]

  • Space Group Determination: Determine the crystal's space group from the systematic absences in the diffraction data.

  • Structure Solution: Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

  • Model Building: Build an initial atomic model of this compound into the electron density map.

  • Structure Refinement: Iteratively refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data to improve the agreement between the model and the observed diffraction intensities.[8]

  • Validation: Assess the quality of the final structure using metrics such as R-factor and R-free, and check for geometric reasonability.[4]

Representative Crystallographic Data

The following table presents representative crystallographic data that might be expected for a small molecule natural product like this compound. These values are for illustrative purposes.

ParameterRepresentative Value
Crystal Data
Chemical FormulaC_x_H_y_O_z_
Formula WeightVaries
Crystal SystemMonoclinic
Space GroupP2_1_/c
a (Å)10.5 - 12.5
b (Å)8.0 - 10.0
c (Å)14.0 - 16.0
α (°)90
β (°)95.0 - 105.0
γ (°)90
Volume (ų)1500 - 2000
Z (molecules/unit cell)4
Data Collection
Radiation (Å)Mo Kα (0.71073) or Cu Kα (1.54184)
Temperature (K)100
2θ range for data collection (°)4.0 to 55.0
Reflections collected>10000
Independent reflections>3000
Refinement
R_int_< 0.05
Final R indices [I > 2σ(I)]R1 < 0.05, wR2 < 0.15
Goodness-of-fit on F²~1.0

Potential Biological Significance and Signaling Pathways

While the specific molecular targets of this compound are not yet elucidated, many secondary metabolites from Cladosporium species have demonstrated significant cytotoxic activity against various cancer cell lines.[1][4] This suggests that this compound may also possess cytotoxic properties. A common mechanism of action for cytotoxic natural products involves the induction of apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical signaling pathway through which a cytotoxic compound could induce apoptosis.

signaling_pathway cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_mitochondrial_pathway Mitochondrial Pathway cluster_apoptosis_execution Apoptosis Execution cladosporide_c This compound cell_stress Induction of Cellular Stress (e.g., ROS production) cladosporide_c->cell_stress pathway_activation Activation of Pro-Apoptotic Signaling Pathways (e.g., p53, MAPK) cell_stress->pathway_activation bax_activation Bax/Bak Activation pathway_activation->bax_activation cytochrome_c Mitochondrial Cytochrome c Release bax_activation->cytochrome_c caspase_activation Caspase-9 Activation (Apoptosome formation) cytochrome_c->caspase_activation executioner_caspases Activation of Executioner Caspases (Caspase-3, -7) caspase_activation->executioner_caspases apoptosis Apoptosis executioner_caspases->apoptosis

Figure 2: A hypothetical signaling pathway for cytotoxic activity.

Conclusion

The protocols and representative data presented in this application note provide a robust framework for the 3D structure determination of this compound using X-ray crystallography. Obtaining the precise molecular structure of this compound is a critical step in understanding its biological function and evaluating its potential as a lead compound for drug development. The detailed structural information will enable further investigation into its mechanism of action and facilitate the design of more potent and selective analogs.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Cladosporide C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antifungal susceptibility testing of Cladosporide C, a natural product with promising antifungal activity. This document includes a summary of its known antifungal properties, detailed protocols for susceptibility testing, and a putative mechanism of action to guide further research and development.

Introduction to this compound

This compound is a pentanorlanostane derivative isolated from Cladosporium species. It is part of a family of related compounds, including Cladosporide A, B, and D, which have demonstrated characteristic antifungal activity, particularly against the opportunistic human pathogen Aspergillus fumigatus. The chemical structure of these compounds, related to lanosterol, suggests a potential mechanism of action involving the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.

Quantitative Antifungal Activity of Cladosporides

While comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal pathogens is still emerging, preliminary studies have demonstrated its bioactivity. The available data for this compound and the closely related Cladosporide A are summarized below.

CompoundFungal SpeciesMethodResultReference
This compound Aspergillus fumigatusDisk Diffusion11 mm inhibition zone at 1.5 µ g/disc [1]
Cladosporide A Aspergillus fumigatusBroth MicrodilutionIC80: 0.5-4.0 µg/mL[2]

Note: IC80 represents the concentration required to inhibit 80% of fungal growth. Further studies are required to establish standardized MIC values for this compound against a broader panel of fungal species.

Experimental Protocols

Standardized methods for antifungal susceptibility testing are crucial for the reliable evaluation of new compounds like this compound. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent in a liquid medium.[3]

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum, standardized to the appropriate concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts)

  • Positive control antifungal (e.g., Amphotericin B, Voriconazole)

  • Negative control (medium only)

  • Incubator (35°C)

  • Microplate reader or spectrophotometer (optional, for spectrophotometric reading)

Procedure:

  • Prepare Antifungal Dilutions: Perform serial two-fold dilutions of this compound in RPMI 1640 medium directly in the 96-well plates. The final concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well containing the antifungal dilutions.

  • Controls: Include wells with the positive control antifungal, a growth control (inoculum in medium without antifungal), and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species).

  • Reading the MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a microplate reader.

Protocol 2: Disk Diffusion Method

This method assesses the antifungal activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Sterile paper disks

  • This compound solution of a known concentration

  • Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue

  • Fungal inoculum, standardized to the appropriate concentration

  • Sterile swabs

  • Positive control antifungal disks

  • Incubator (35°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum.

  • Plate Inoculation: Evenly streak the fungal inoculum onto the surface of the agar plate using a sterile swab.

  • Disk Application: Aseptically apply the paper disks impregnated with this compound and the positive control antifungal onto the agar surface.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

Experimental Workflow for Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media Prepare RPMI 1640 Medium prep_media->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation controls Include Positive and Negative Controls controls->incubation read_mic Read MIC (Visual/Spectrophotometric) incubation->read_mic data_analysis Data Analysis and Interpretation read_mic->data_analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Putative Signaling Pathway Affected by this compound

Based on the pentanorlanostane structure of this compound, which is related to the sterol precursor lanosterol, a plausible mechanism of action is the inhibition of the ergosterol biosynthesis pathway. This pathway is a common target for many antifungal drugs. The following diagram illustrates this putative mechanism.

ErgosterolBiosynthesisInhibition cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Putative Inhibition by this compound cluster_outcome Cellular Outcome AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol TargetEnzyme Lanosterol Demethylase (ERG11) or other enzymes in the pathway MembraneDisruption Disrupted Cell Membrane Integrity CladosporideC This compound CladosporideC->TargetEnzyme Inhibits TargetEnzyme->Lanosterol GrowthInhibition Fungal Growth Inhibition MembraneDisruption->GrowthInhibition

References

Broth microdilution assay for determining Cladosporide C MIC values

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Broth Microdilution Assay for Determining Cladosporide C MIC Values

Audience: Researchers, scientists, and drug development professionals.

Introduction

The broth microdilution assay is a standardized method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2] The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism after a specified incubation period.[1] This application note provides a detailed protocol for determining the MIC of this compound, a natural product derived from Cladosporium species, against various fungal pathogens. The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M38-A document for filamentous fungi.[3][4][5] This method is essential for assessing the in vitro potency and spectrum of activity of investigational compounds like this compound in preclinical drug development.[6]

Principle of the Method

The broth microdilution method involves preparing serial two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[7][8] Each well is then inoculated with a standardized suspension of the test fungus. After incubation under controlled conditions, the plates are examined for visible growth. The MIC is recorded as the lowest concentration of the compound that shows no visible growth.[1][9]

Materials and Equipment

  • This compound (stock solution of known concentration)

  • Test fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well, U-bottom microdilution plates[3]

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS)

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Sterile, disposable inoculation loops, pipettes, and reservoirs

  • Incubator (35°C)[3]

  • Microplate reader (optional, for spectrophotometric reading)

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent for this compound

  • Positive control antifungal agent (e.g., Amphotericin B, Itraconazole)[3][4]

  • Sterile water or saline

Experimental Protocol

This protocol is a general guideline and may need optimization based on the specific fungal species being tested and the characteristics of this compound.

4.1. Preparation of this compound Stock Solution

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).[9]

  • Ensure this compound is fully dissolved. The stock solution can be stored at -20°C or lower in small aliquots.[9]

4.2. Preparation of Fungal Inoculum

  • Subculture the fungal strain onto a suitable agar medium (e.g., Potato Dextrose Agar) and incubate to obtain a fresh, pure culture.

  • Prepare a fungal suspension by gently scraping the surface of the agar with a sterile loop and suspending the conidia or yeast cells in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, allow heavy particles to settle for 3-5 minutes and use the upper homogenous suspension.

  • Dilute this standardized suspension in the test broth to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL) in the microtiter plate wells.[10]

4.3. Preparation of the Microdilution Plate

  • Aseptically add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first column of wells (e.g., column 1). This will be the highest concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration (typically column 10). Discard 100 µL from the last dilution well to maintain a final volume of 100 µL in each well.[11]

  • Column 11 should serve as the growth control (broth and inoculum, no drug), and column 12 as the sterility control (broth only).[1][11]

  • Inoculate all wells, except the sterility control, with 100 µL of the prepared fungal inoculum. This will bring the final volume in each well to 200 µL and dilute the drug concentration by half.

4.4. Incubation

  • Seal the plates with an adhesive plate sealer or place them in a plastic bag to prevent evaporation.[12]

  • Incubate the plates at 35°C in ambient air.[3]

  • Incubation times vary depending on the fungus: 24-48 hours for most yeasts and 48-72 hours for most molds, or until visible growth is observed in the growth control well.

4.5. Determination of MIC

  • After incubation, visually inspect the wells for turbidity (growth).

  • The MIC is the lowest concentration of this compound at which there is a complete inhibition of visible growth as compared to the growth control well.

  • For some fungistatic compounds, a slight haziness or a small button of growth at the bottom of the well may be observed. The CLSI provides guidelines for reading these endpoints (e.g., MIC-0 for complete inhibition, MIC-2 for approximately 50% inhibition).

Data Presentation

The following table is a template for summarizing the MIC values of this compound against various fungal strains.

Fungal StrainATCC NumberThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Candida albicans90028[Insert Value][Insert Value]
Aspergillus fumigatus204305[Insert Value][Insert Value]
Cryptococcus neoformans90112[Insert Value][Insert Value]
Fusarium solani36031[Insert Value][Insert Value]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

Broth_Microdilution_Workflow Broth Microdilution Assay Workflow for this compound MIC Determination A Prepare this compound Stock Solution D Prepare Serial Dilutions of this compound in 96-Well Plate A->D B Prepare Fungal Inoculum Suspension C Standardize Inoculum (e.g., 0.5 McFarland) B->C E Inoculate Wells with Standardized Fungal Suspension C->E D->E F Incubate Plate (e.g., 35°C for 24-72h) E->F G Read and Record MIC Value F->G H Data Analysis and Reporting G->H

Caption: Workflow for determining the MIC of this compound.

Quality Control

  • A growth control well (no drug) must show adequate turbidity.

  • A sterility control well (no inoculum) must remain clear.

  • Include a quality control strain with a known MIC for the positive control antifungal to ensure the validity of the assay.[3][4]

  • The solvent (e.g., DMSO) concentration in the wells should not exceed a level that affects fungal growth (typically ≤1%).

Conclusion

The broth microdilution assay is a reliable and reproducible method for determining the antifungal activity of new compounds like this compound. Adherence to standardized protocols, such as those provided by the CLSI, is crucial for obtaining accurate and comparable results. This application note provides a comprehensive protocol to guide researchers in the evaluation of the in vitro efficacy of this compound.

References

Application Notes and Protocols: Cladosporide C as a Tool for Studying Fungal Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell integrity, morphology, and mediating interactions with the environment. Its unique composition, primarily consisting of polysaccharides like chitin and β-glucans which are absent in mammals, makes it an attractive target for antifungal drug development.[1] Cladosporide C, a natural product isolated from Cladosporium species, has demonstrated antifungal activity, suggesting its potential as a tool for studying the intricacies of fungal cell wall synthesis.[2]

These application notes provide a comprehensive guide for researchers to investigate the mechanism of action of this compound, with a focus on its potential inhibitory effects on the key cell wall synthesis enzymes: chitin synthase and β-1,3-glucan synthase. The following sections detail experimental protocols, data presentation templates, and visualizations of relevant biological pathways to facilitate the study of this compound and other potential fungal cell wall synthesis inhibitors.

Quantitative Data Summary

Effective evaluation of a potential inhibitor requires robust quantitative analysis. The following tables are templates for summarizing key data points from the experimental protocols outlined below. Note: The data presented here are illustrative examples and should be replaced with experimentally derived values.

Table 1: Inhibitory Activity of this compound on Fungal Cell Wall Synthases

Enzyme TargetFungal SpeciesIC50 (µM) [Illustrative]Inhibition Type
Chitin SynthaseAspergillus fumigatus15.2Non-competitive
Chitin SynthaseCandida albicans28.5Competitive
β-1,3-Glucan SynthaseAspergillus fumigatus8.9Non-competitive
β-1,3-Glucan SynthaseCandida albicans12.4Mixed

Table 2: Effect of this compound on Fungal Cell Wall Composition

Fungal SpeciesTreatment (Concentration)Chitin Content (% of control) [Illustrative]β-Glucan Content (% of control) [Illustrative]
Aspergillus fumigatusThis compound (10 µM)75%150%
Aspergillus fumigatusThis compound (25 µM)55%180%
Candida albicansThis compound (15 µM)82%135%
Candida albicansThis compound (30 µM)68%160%

Key Experimental Protocols

The following are detailed methodologies for essential experiments to characterize the effect of this compound on fungal cell wall synthesis.

Protocol 1: In Vitro Chitin Synthase Inhibition Assay

This protocol is adapted from established methods for measuring chitin synthase activity and its inhibition.[3][4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against fungal chitin synthase.

Materials:

  • Fungal mycelia (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, with protease inhibitors)

  • Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc), including a radiolabeled version (e.g., UDP-[3H]GlcNAc)

  • This compound stock solution (in DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 30 mM N-acetylglucosamine, 10 mM MgCl2)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with cold lysis buffer.

    • Lyse the cells (e.g., using glass beads or a French press).

    • Prepare a microsomal fraction by differential centrifugation. The final pellet containing the membrane-bound chitin synthase is resuspended in a small volume of lysis buffer.

    • Determine the protein concentration of the enzyme preparation (e.g., using a Bradford assay).

  • Inhibition Assay:

    • In a microcentrifuge tube, combine the reaction buffer, a range of this compound concentrations (or DMSO for control), and the enzyme preparation.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the reaction by adding the UDP-GlcNAc substrate mix (containing both labeled and unlabeled substrate).

    • Incubate for 1 hour at 30°C.

    • Stop the reaction by adding 10% trichloroacetic acid (TCA).

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled chitin product.

    • Wash the filter extensively with 5% TCA and then ethanol.

    • Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: In Vitro β-1,3-Glucan Synthase Inhibition Assay

This protocol is based on established methods for assessing β-1,3-glucan synthase activity.[6][7][8]

Objective: To determine the IC50 of this compound against fungal β-1,3-glucan synthase.

Materials:

  • Fungal cell culture (as in Protocol 1)

  • Enzyme extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol, with protease inhibitors)

  • Substrate: UDP-glucose (UDP-Glc), including a radiolabeled version (e.g., UDP-[14C]Glc)

  • This compound stock solution (in DMSO)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 µM GTPγS, 10% glycerol)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation:

    • Prepare a microsomal fraction from fungal cells as described in Protocol 1.

  • Inhibition Assay:

    • Set up reaction tubes containing reaction buffer, various concentrations of this compound (or DMSO for control), and the enzyme preparation.

    • Pre-incubate for 10 minutes at room temperature.

    • Start the reaction by adding the UDP-Glc substrate mix.

    • Incubate for 1 hour at 30°C.

    • Terminate the reaction by boiling for 5 minutes or adding hot 10% TCA.

    • Filter the reaction mixture through a glass fiber filter to trap the insoluble radiolabeled β-glucan.

    • Wash the filter with water and ethanol.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value of this compound as described in Protocol 1.

Protocol 3: Quantification of Fungal Cell Wall Chitin and β-Glucan Content

This protocol provides a method to assess the in vivo effect of this compound on the cell wall composition.[9][10][11]

Objective: To quantify the changes in chitin and β-glucan content in fungal cells treated with this compound.

Materials:

  • Fungal culture

  • This compound

  • 6% KOH

  • Glacial acetic acid

  • Sulfuric acid (72% and 2M)

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system

  • Glucosamine and glucose standards

Procedure:

  • Cell Treatment and Wall Isolation:

    • Grow fungal cells in the presence of various concentrations of this compound (and a DMSO control) for a defined period.

    • Harvest the cells by centrifugation.

    • Wash the cells with distilled water.

    • Isolate the cell walls by boiling the cell pellet in 6% KOH for 90 minutes, followed by washing with water.

  • Polysaccharide Hydrolysis:

    • Hydrolyze the isolated cell walls to their constituent monosaccharides. A common method is a two-step acid hydrolysis:

      • Incubate the cell wall pellet in 72% sulfuric acid for 2 hours at room temperature.

      • Dilute the acid to 2M with water and heat at 100°C for 4 hours.

    • Neutralize the hydrolysate with BaCO3 or a strong base.

    • Centrifuge to remove the precipitate.

  • Monosaccharide Quantification:

    • Analyze the supernatant containing the monosaccharides (glucosamine from chitin, and glucose from β-glucan) using an HPAEC-PAD system.

    • Quantify the amounts of glucosamine and glucose by comparing the peak areas to those of known standards.

  • Data Analysis:

    • Calculate the amount of chitin and β-glucan per unit of cell dry weight.

    • Compare the polysaccharide content of this compound-treated cells to the control cells to determine the percentage change.

Visualizations: Pathways and Workflows

Diagrams are provided to visualize the theoretical mechanism of action of this compound and the experimental workflows.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis a Fungal Culture b Microsome Isolation a->b c Enzyme Assays (Chitin & Glucan Synthase) b->c d IC50 Determination c->d i Quantify Chitin & Glucan d->i Correlate e Fungal Culture + This compound f Cell Wall Isolation e->f g Acid Hydrolysis f->g h HPAEC-PAD Analysis g->h h->i

Caption: Workflow for characterizing this compound's effect.

cell_wall_integrity_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inhibitor This compound synthase Cell Wall Synthase (e.g., Chitin or Glucan Synthase) inhibitor->synthase Inhibition sensor Stress Sensor synthase->sensor Reduced activity induces stress mapk_cascade MAP Kinase Cascade sensor->mapk_cascade Activation transcription_factor Transcription Factor mapk_cascade->transcription_factor Phosphorylation gene_expression Upregulation of Cell Wall Genes (e.g., CHS genes) transcription_factor->gene_expression Activation gene_expression->synthase Compensatory Synthesis

Caption: Generalized fungal cell wall integrity pathway.

Conclusion

The protocols and frameworks provided in these application notes offer a structured approach to elucidating the mechanism of action of this compound as a potential inhibitor of fungal cell wall synthesis. By employing these in vitro and in vivo assays, researchers can generate the quantitative data necessary to validate its molecular target and understand its effects on fungal physiology. This knowledge is not only fundamental to the field of mycology but also critical for the development of novel antifungal therapies. The visualization of related signaling pathways further aids in contextualizing the cellular response to such inhibitors, paving the way for more comprehensive studies.

References

Troubleshooting & Optimization

Optimizing fermentation conditions for Cladosporide C production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation conditions for Cladosporide C production from Cladosporium species.

Frequently Asked Questions (FAQs)

Q1: What are the general optimal growth conditions for Cladosporium species?

A1: Cladosporium species are generally robust fungi that can grow under a wide range of conditions. Optimal growth typically occurs at temperatures between 18-28°C.[1] While some species can tolerate temperatures below 0°C and up to 35-37°C, secondary metabolite production, such as this compound, may have a narrower optimal temperature range.[1] The water activity required for growth is between 0.85 and 0.88.[1]

Q2: Which culture media are suitable for the production of this compound?

A2: While a specific medium optimized for this compound is not extensively documented, various media have been used for the cultivation of Cladosporium species and the production of other secondary metabolites. Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB) are commonly used for routine culture.[2] For production, complex media containing sources of carbon (e.g., glucose, fructose), nitrogen (e.g., peptone, yeast extract, soytone), and essential minerals are often employed.[3] The choice of carbon and nitrogen sources can significantly influence the yield of polyketides like this compound.[3]

Q3: What is the general biosynthetic pathway for polyketides like this compound in Cladosporium?

A3: this compound belongs to the polyketide family of secondary metabolites. Its biosynthesis is orchestrated by large, multifunctional enzymes called polyketide synthases (PKSs).[4][5][6] In fungi, these are typically Type I PKSs. The biosynthesis of a related compound, cladosporin, involves the coordinated action of a highly reducing (HR) PKS and a non-reducing (NR) PKS.[4] These enzymes iteratively condense simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to build the polyketide backbone. Subsequent modifications by tailoring enzymes, such as oxidoreductases and transferases, lead to the final complex structure of this compound. The specific gene cluster responsible for this compound biosynthesis has not been fully elucidated, but it is expected to contain the necessary PKS and tailoring enzyme genes.[7][8]

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Medium Composition 1. Carbon Source: Experiment with different carbon sources (e.g., glucose, sucrose, glycerol) and concentrations. High glucose concentrations can sometimes lead to catabolite repression. 2. Nitrogen Source: Test various organic and inorganic nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate). The carbon-to-nitrogen ratio is a critical factor.[3] 3. Precursors: Consider feeding potential precursors of the polyketide pathway, such as acetate or specific amino acids, to the culture.
Incorrect pH 1. Monitor the pH of the culture throughout the fermentation. The optimal pH for growth may not be the same as for secondary metabolite production.[9] 2. Test a range of initial pH values (e.g., 4.5 to 7.0). For other metabolites in Cladosporium, optimal production has been observed at slightly acidic pH, around 5.5.[10] 3. Implement pH control during fermentation using buffers or automated acid/base addition.
Suboptimal Temperature 1. Determine the optimal temperature for this compound production by running fermentations at a range of temperatures (e.g., 20°C, 25°C, 28°C). Lower temperatures (10-15°C) have been shown to enhance mycotoxin production in some Cladosporium species.[11] 2. Ensure consistent temperature control throughout the fermentation process.
Inadequate Aeration and Agitation 1. Dissolved Oxygen (DO): Monitor DO levels. Low DO can be a limiting factor in aerobic fermentations. 2. Agitation Speed: Increase agitation to improve oxygen transfer and nutrient distribution. However, be aware that excessive shear stress can damage fungal mycelia.[12][13] 3. Aeration Rate: Gradually increase the aeration rate (vvm - volume of air per volume of medium per minute). 4. The volumetric mass transfer coefficient (KLa) is a key parameter for optimizing aeration and agitation.[14]
Product Degradation 1. Assess the stability of this compound under the fermentation conditions (pH, temperature). 2. Consider strategies for in-situ product removal, such as the addition of an adsorbent resin to the culture medium, to prevent degradation.
Contamination
Potential Cause Troubleshooting Steps
Bacterial Contamination 1. Ensure all media, glassware, and bioreactors are properly sterilized. 2. Maintain strict aseptic techniques during inoculation and sampling. 3. Consider adding a broad-spectrum antibiotic to the medium if bacterial contamination is a recurring issue, but be aware of its potential impact on fungal metabolism.
Fungal/Yeast Contamination 1. Verify the purity of the inoculum culture before starting the fermentation.[15][16][17][18] 2. Implement rigorous cleaning and sterilization protocols for all equipment. 3. If contamination persists, investigate the air supply and filtration systems of the bioreactor.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general method for the quantification of polyketides, which can be adapted and optimized for this compound.

  • Sample Preparation:

    • Centrifuge a known volume of the fermentation broth to separate the mycelium from the supernatant.

    • Extract the mycelium with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture).

    • Extract the supernatant separately with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Re-dissolve the residue in a known volume of the mobile phase for HPLC analysis.

  • HPLC Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape).[20]

    • Flow Rate: 1.0 mL/min.[20]

    • Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound (a UV scan of a purified sample is recommended). A starting point could be in the range of 210-300 nm.[18]

    • Quantification: Generate a standard curve using purified this compound of known concentrations.

Protocol 2: Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of polyketides from fungal fermentation.

  • Extraction:

    • After fermentation, separate the mycelium from the broth by filtration or centrifugation.

    • Extract the mycelium exhaustively with an organic solvent such as ethyl acetate or methanol.

    • Extract the fermentation broth with an immiscible organic solvent like ethyl acetate.

    • Combine the organic extracts and concentrate under vacuum.

  • Preliminary Purification:

    • The crude extract can be subjected to liquid-liquid partitioning between hexane and methanol to remove nonpolar lipids.

    • Alternatively, perform solid-phase extraction (SPE) to remove highly polar or nonpolar impurities.

  • Chromatographic Purification:

    • Silica Gel Chromatography: Fractionate the extract using a silica gel column with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol).

    • Sephadex LH-20 Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size and polarity.

    • Preparative HPLC: For final purification, use a preparative reversed-phase HPLC column with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).

Visualizations

Experimental_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_analysis Analysis Fermentation Cladosporium sp. Fermentation Optimization Parameter Optimization (pH, Temp, Aeration, Agitation) Fermentation->Optimization Iterative Improvement Harvest Harvest Broth & Mycelium Optimization->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatographic Purification (Silica, Sephadex, Prep-HPLC) Extraction->Purification Quantification HPLC Quantification Purification->Quantification Structure Structural Elucidation (NMR, MS) Quantification->Structure

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Media Optimize Medium? (C/N source, precursors) Start->Media pH_Temp Optimize pH & Temperature? Media->pH_Temp No Improvement Solution Improved Yield Media->Solution Improvement Aero_Agit Optimize Aeration & Agitation? pH_Temp->Aero_Agit No Improvement pH_Temp->Solution Improvement Contamination Check for Contamination? Aero_Agit->Contamination No Improvement Aero_Agit->Solution Improvement Product_Stability Assess Product Stability? Contamination->Product_Stability No Improvement Contamination->Solution Contamination Resolved Product_Stability->Solution Stability Improved

Caption: Troubleshooting logic for low this compound yield.

PKS_Pathway cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) Assembly cluster_tailoring Post-PKS Modifications Acetyl_CoA Acetyl-CoA HR_PKS Highly Reducing PKS (HR-PKS) Acetyl_CoA->HR_PKS NR_PKS Non-Reducing PKS (NR-PKS) Acetyl_CoA->NR_PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->HR_PKS Malonyl_CoA->NR_PKS Polyketide_Chain Polyketide Chain HR_PKS->Polyketide_Chain NR_PKS->Polyketide_Chain Cyclization Cyclization Polyketide_Chain->Cyclization Oxidation Oxidation Cyclization->Oxidation Methylation Methylation Oxidation->Methylation Cladosporide_C This compound Methylation->Cladosporide_C

Caption: Proposed biosynthetic pathway for this compound.

References

Technical Support Center: Maximizing Cladosporide C Production in Cladosporium Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Cladosporide C from Cladosporium cultures. The information is presented in a question-and-answer format to directly address common issues and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield important?

This compound is a polyketide secondary metabolite produced by certain species of the fungus Cladosporium. Polyketides are a diverse class of natural products with a wide range of biological activities, and many have been developed into important pharmaceuticals. Optimizing the yield of this compound is crucial for enabling further research into its potential therapeutic applications and for developing a scalable production process for drug development.

Q2: Which Cladosporium species are known to produce this compound or similar polyketides?

Several Cladosporium species are known producers of a variety of polyketides. Notably, Cladosporium cladosporioides has been identified as a producer of cladosporin, a compound structurally related to this compound. Research into other species of Cladosporium, particularly those isolated from unique environments like marine ecosystems, may reveal other potent producers of this compound or novel analogs.

Q3: What are the key factors influencing the yield of this compound?

The production of secondary metabolites like this compound is a complex process influenced by a variety of factors. These can be broadly categorized as:

  • Genetic Factors: The inherent genetic makeup of the Cladosporium strain, including the presence and expression levels of the polyketide synthase (PKS) genes responsible for this compound biosynthesis.

  • Environmental and Nutritional Factors: The composition of the culture medium (carbon and nitrogen sources, minerals), pH, temperature, aeration, and agitation speed.

Q4: Is there a known biosynthetic pathway for this compound?

While the specific biosynthetic pathway for this compound is not fully elucidated in the public domain, it is understood to be a polyketide. Polyketides are synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The biosynthesis of the related compound, cladosporin, in C. cladosporioides has been shown to involve a non-reducing polyketide synthase (NR-PKS). It is highly probable that the biosynthesis of this compound follows a similar pathway, starting from acetyl-CoA and malonyl-CoA building blocks.

Troubleshooting Guide

This guide addresses common problems encountered during the cultivation of Cladosporium for this compound production.

Problem Potential Cause(s) Troubleshooting Steps
Low or no this compound production 1. Inappropriate culture medium composition.2. Suboptimal pH of the medium.3. Incorrect incubation temperature.4. Insufficient aeration or agitation.5. The Cladosporium strain may not be a high producer.6. Incorrect fermentation time.1. Optimize Media: Experiment with different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). Refer to the Experimental Protocols section for a starting media formulation.2. Adjust pH: Monitor and control the pH of the culture medium. The optimal pH for secondary metabolite production in fungi is often between 5.0 and 7.0.3. Vary Temperature: Test a range of incubation temperatures. Some studies suggest that lower temperatures (15-20°C) can enhance secondary metabolite production in Cladosporium.[1]4. Improve Aeration: Increase the agitation speed or use baffled flasks to improve oxygen transfer.5. Strain Selection: Screen different isolates or strains of Cladosporium for higher this compound production.6. Time Course Study: Harvest samples at different time points to determine the optimal fermentation duration for peak production.
High biomass but low this compound yield 1. Nutrient limitation for secondary metabolism.2. Catabolite repression by readily available carbon sources.1. Two-Stage Fermentation: Consider a two-stage fermentation process. The first stage focuses on rapid biomass accumulation, and the second stage, with a modified medium (e.g., lower nitrogen), is designed to trigger secondary metabolite production.2. Carbon Source Strategy: Use a less readily metabolized carbon source or a fed-batch strategy to avoid high initial concentrations of glucose, which can repress the genes for secondary metabolism.
Inconsistent yields between batches 1. Variability in inoculum preparation.2. Inconsistent media preparation.3. Fluctuations in incubator conditions.1. Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring consistent spore concentration and age.2. Precise Media Preparation: Carefully control the weighing of components and the final volume and pH of the medium.3. Monitor Equipment: Regularly calibrate and monitor incubators for consistent temperature and agitation.
Contamination of cultures 1. Inadequate sterile technique.2. Contaminated media or equipment.1. Aseptic Technique: Strictly adhere to aseptic techniques during all manipulations.2. Sterilization Verification: Ensure proper sterilization of all media, glassware, and bioreactors. Use appropriate controls to check for sterility.

Experimental Protocols

Protocol 1: Optimization of Culture Conditions for this compound Production

This protocol provides a framework for systematically optimizing the key parameters for enhancing this compound yield.

1. Basal Medium Preparation:

A starting point for media optimization can be a Potato Dextrose Broth (PDB) or a custom-defined medium. A suggested defined medium is as follows:

ComponentConcentration (g/L)
Glucose20
Peptone10
Yeast Extract5
KH₂PO₄1
MgSO₄·7H₂O0.5
Trace Element Solution1 mL

Trace Element Solution (per 100 mL): FeSO₄·7H₂O (0.1 g), CuSO₄·5H₂O (0.05 g), ZnSO₄·7H₂O (0.05 g), MnSO₄·H₂O (0.01 g).

2. Optimization of Carbon and Nitrogen Sources:

  • Carbon Source: Systematically replace glucose in the basal medium with other carbon sources (e.g., sucrose, maltose, fructose, glycerol) at the same carbon concentration.

  • Nitrogen Source: Systematically replace peptone and yeast extract with other organic (e.g., tryptone, casein hydrolysate) and inorganic (e.g., (NH₄)₂SO₄, NaNO₃) nitrogen sources at the same nitrogen concentration.

3. Optimization of Environmental Parameters:

  • pH: Prepare the optimized medium at different initial pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).

  • Temperature: Incubate the cultures at a range of temperatures (e.g., 15°C, 20°C, 25°C, 30°C).

  • Agitation: Test different agitation speeds in a shaker incubator (e.g., 120, 150, 180, 200 rpm).

4. Fermentation and Sampling:

  • Inoculate the media with a standardized spore suspension of the Cladosporium strain.

  • Incubate under the specified conditions for a set period (e.g., 7-14 days).

  • Collect samples at regular intervals to monitor biomass and this compound production.

Protocol 2: Extraction and Quantification of this compound

1. Extraction:

  • Separate the mycelium from the culture broth by filtration or centrifugation.

  • Extract the mycelium with a suitable organic solvent (e.g., ethyl acetate, methanol, or a mixture). Sonication can be used to improve extraction efficiency.

  • Extract the culture filtrate separately with an equal volume of ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

2. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • HPLC Conditions (suggested starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

      • 0-20 min: 20% to 80% B

      • 20-25 min: 80% to 100% B

      • 25-30 min: 100% B

      • 30-35 min: 100% to 20% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of a this compound standard (if available) or a diode array detector (DAD) to monitor a range of wavelengths.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Biosynthesis and Regulation of Polyketides in Cladosporium

The following diagram illustrates a plausible pathway for the biosynthesis of a polyketide like this compound and its potential regulation by signaling pathways.

Polyketide_Biosynthesis_and_Regulation cluster_0 Primary Metabolism cluster_1 Polyketide Biosynthesis cluster_2 Signal Transduction Pathways Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain This compound This compound Polyketide Chain->this compound Tailoring Enzymes Environmental Signals Environmental Signals MAPK_Cascade MAPK Cascade Environmental Signals->MAPK_Cascade Stress, Nutrient Limitation Transcription_Factor Transcription Factor MAPK_Cascade->Transcription_Factor Phosphorylation Transcription_Factor->PKS Transcriptional Activation

Caption: Proposed biosynthesis of this compound and its regulation by a MAPK signaling pathway.

Experimental Workflow for Yield Optimization

This diagram outlines the systematic approach to optimizing this compound production.

Yield_Optimization_Workflow Start Start: Select High-Producing Cladosporium Strain Media_Optimization Media Optimization (Carbon, Nitrogen Sources) Start->Media_Optimization Parameter_Optimization Physical Parameter Optimization (pH, Temp, Agitation) Media_Optimization->Parameter_Optimization Fermentation Fermentation Parameter_Optimization->Fermentation Extraction Extraction of this compound Fermentation->Extraction Quantification Quantification (HPLC) Extraction->Quantification Analysis Data Analysis and Further Optimization Quantification->Analysis Analysis->Media_Optimization Iterative Improvement End End: Optimized Protocol Analysis->End

Caption: A systematic workflow for optimizing the yield of this compound.

References

Challenges in the purification of Cladosporide C from complex extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Cladosporide C from complex fungal extracts. The information is presented in a practical question-and-answer format to directly address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

A1: this compound is a macrolide produced by fungi of the Cladosporium genus.[1] Its purification from crude fungal extracts is challenging due to several factors:

  • Complex Matrix: Fungal extracts are complex mixtures containing numerous other secondary metabolites with similar physicochemical properties, making separation difficult.

  • Structural Similarity to Other Metabolites: Extracts often contain a range of structurally related cladosporide analogues and other macrolides, which can co-elute during chromatographic separation.[2][3][4]

  • Potential for Degradation: Macrolides can be sensitive to factors such as pH, temperature, and light, potentially leading to degradation during the purification process.

  • Low Abundance: The concentration of this compound in the crude extract may be low, requiring efficient and high-resolution purification techniques to achieve high purity.

Q2: What is a general workflow for the purification of this compound?

A2: A typical workflow for the purification of this compound and related fungal macrolides involves a multi-step process combining different chromatographic techniques. The general strategy is to start with a crude fractionation followed by higher resolution purification steps. An illustrative workflow is provided below.

This compound Purification Workflow start Fungal Culture Broth extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography (Normal Phase) crude_extract->silica_gel fractionation Fraction Collection (Guided by TLC/Bioassay) silica_gel->fractionation active_fractions Bioactive Fractions fractionation->active_fractions rp_hplc Reversed-Phase HPLC (e.g., C18 column) active_fractions->rp_hplc purified_compound Purified this compound rp_hplc->purified_compound

A general experimental workflow for the purification of this compound.

Q3: How can I monitor the presence of this compound during purification?

A3: The presence of this compound in different fractions can be monitored using a combination of techniques:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for initial screening of fractions. Staining with a suitable reagent (e.g., vanillin-sulfuric acid) can help visualize the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a more sensitive and quantitative method. A specific wavelength, if known for this compound's chromophore, can be used for detection.

  • Bioassays: If a specific biological activity of this compound is known (e.g., antifungal activity), fractions can be tested for this activity to guide the purification process.[1]

Troubleshooting Guides

Silica Gel Chromatography (Normal Phase)
Problem Possible Cause Troubleshooting Solution
Poor Separation of Compounds (Co-elution) Inappropriate solvent system polarity.Optimize the solvent system using TLC. A common starting point for fungal macrolides is a gradient of hexane and ethyl acetate.[2]
Overloading of the column.Reduce the amount of crude extract loaded onto the column.
Streaking of Bands on the Column Sample is too polar for the initial solvent system.Consider using a more polar loading solvent or a dry loading method.
Compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to improve peak shape.
Compound Irreversibly Binds to Silica Highly polar nature of the compound.Switch to a less active stationary phase like alumina or consider using reversed-phase chromatography.
Degradation on silica gel.Minimize the time the compound is in contact with the silica gel by running the column more quickly or consider alternative purification methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Possible Cause Troubleshooting Solution
Broad or Tailing Peaks Secondary interactions with the stationary phase.Add a modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.
Column overloading.Inject a smaller volume or a more dilute sample.
Poor Resolution Between this compound and Impurities Suboptimal mobile phase composition.Optimize the gradient of the mobile phase (e.g., water and acetonitrile or methanol). A shallow gradient can improve the separation of closely eluting compounds.[2]
Incorrect column chemistry.Try a different C18 column from another manufacturer or a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).
Low Recovery of the Compound Adsorption to the column or tubing.Passivate the HPLC system with a strong solvent or a blank injection of a sacrificial compound.
Degradation under analytical conditions.Check the stability of this compound at the pH of the mobile phase and consider using a buffered mobile phase.
General Stability Issues
Problem Possible Cause Troubleshooting Solution
Loss of Compound During Concentration Thermal degradation.Use a rotary evaporator at a low temperature (e.g., < 40°C) and avoid prolonged heating.
Adhesion to glassware.Silanize glassware to reduce active sites for adsorption.
Degradation of Purified Compound During Storage Sensitivity to light, oxygen, or temperature.Store the purified this compound as a solid or in a suitable solvent (e.g., methanol, DMSO) at low temperature (-20°C or -80°C) in an amber vial, and under an inert atmosphere (e.g., argon or nitrogen).
Hydrolysis of the macrolide lactone ring.Avoid strongly acidic or basic conditions during purification and storage. Use buffered solutions when necessary.

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation

This protocol is a general guideline based on methods used for the isolation of similar fungal macrolides.[2]

  • Extraction:

    • Culture the Cladosporium sp. in a suitable liquid medium.

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate and/or the mycelial mat with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and load it onto the column. Alternatively, use a dry loading method by adsorbing the extract onto a small amount of silica gel.

    • Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate/methanol mixtures.

    • Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.

    • Pool the fractions containing the target compound and concentrate them.

Protocol 2: High-Resolution Purification by RP-HPLC

  • Sample Preparation:

    • Dissolve the partially purified fraction from the silica gel column in a suitable solvent compatible with the RP-HPLC mobile phase (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: Water (often with 0.1% formic acid or TFA).

    • Mobile Phase B: Acetonitrile or Methanol (often with 0.1% formic acid or TFA).

    • Gradient: A typical gradient could be from 30% B to 100% B over 30-40 minutes. The exact gradient should be optimized based on the separation of this compound from its impurities.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a suitable wavelength or MS detection.

    • Collect the peak corresponding to this compound.

  • Post-Purification:

    • Remove the organic solvent from the collected fraction using a rotary evaporator or a centrifugal evaporator.

    • If necessary, desalt the sample using a solid-phase extraction (SPE) cartridge.

    • Lyophilize the aqueous solution to obtain the purified this compound as a solid.

Data Presentation

Table 1: Hypothetical Purification Summary for this compound

The following table is a template that researchers can use to track the progress of their purification. The values are hypothetical and will vary depending on the specific experimental conditions.

Purification Step Total Weight (mg) Purity of this compound (%) Yield (%) Fold Purification
Crude Extract500011001
Silica Gel Fraction5008808
RP-HPLC Purified35>957095

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting workflow when encountering a common purification problem, such as poor separation.

Troubleshooting_Poor_Separation problem Poor Separation in Chromatography check_tlc Re-evaluate TLC Solvent System problem->check_tlc check_loading Assess Sample Loading problem->check_loading optimize_gradient Optimize Gradient Profile (Shallower Gradient) check_tlc->optimize_gradient change_column Change Stationary Phase (e.g., different C18, Phenyl-Hexyl) optimize_gradient->change_column If still poor success Improved Separation optimize_gradient->success If improved change_column->success reduce_load Reduce Sample Amount check_loading->reduce_load dry_load Use Dry Loading Method check_loading->dry_load reduce_load->success dry_load->success

A logical workflow for troubleshooting poor separation in chromatography.

References

Stability and degradation of Cladosporide C under laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific stability and degradation profile of Cladosporide C under various laboratory conditions is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on general principles of handling natural products of similar chemical classes. Researchers are strongly advised to perform their own stability studies for this compound in their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

There is currently limited published data on the stability of this compound in specific solvents. As a general guideline for polyketide-derived macrolides, it is recommended to prepare stock solutions in anhydrous DMSO or ethanol. For aqueous buffers, it is advisable to prepare fresh solutions daily and protect them from light. Long-term storage of aqueous solutions is not recommended without prior stability validation.

Q2: How does pH affect the stability of this compound?

The effect of pH on this compound stability has not been extensively documented. Many macrolide structures are susceptible to hydrolysis under acidic or alkaline conditions. It is crucial to evaluate the stability of this compound in the specific buffer systems used for your experiments, especially if they deviate significantly from neutral pH.

Q3: Is this compound sensitive to light?

Q4: What are the optimal storage conditions for this compound?

For long-term storage, solid this compound should be stored at -20°C or lower, protected from moisture and light. Stock solutions in anhydrous solvents like DMSO should also be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound in solution.Prepare fresh solutions for each experiment. Perform a time-course stability study of this compound in your experimental buffer by analyzing its concentration and purity via HPLC at different time points.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Compare the chromatogram of a freshly prepared solution with that of the aged solution. If new peaks appear, it indicates degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[1][2][3]
Inconsistent experimental results Instability of this compound under specific experimental conditions (e.g., elevated temperature, prolonged incubation).Evaluate the stability of this compound under your specific experimental conditions. This can be done by incubating a solution of this compound under the same conditions (without cells or other reagents) and analyzing its integrity over time.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][2][3]

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or MS detector

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.

  • Base Hydrolysis: Repeat the procedure from step 1, but use 0.1 N NaOH instead of HCl.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. Analyze aliquots by HPLC at different time points.

  • Photolytic Degradation: Expose a solution of this compound to a light source with a specific wavelength (e.g., UV light at 254 nm or 365 nm) for a defined period. Keep a control sample in the dark. Analyze both samples by HPLC.

  • Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. Also, test the stability of a solution at these temperatures. Analyze the samples by HPLC.

Analysis: Monitor the degradation of the parent peak and the formation of any new peaks in the HPLC chromatogram. A stability-indicating method should be able to resolve the parent compound from all its degradation products.[3]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis Cladosporide_C This compound Stock Acid Acidic (HCl) Cladosporide_C->Acid Base Basic (NaOH) Cladosporide_C->Base Oxidative Oxidative (H2O2) Cladosporide_C->Oxidative Photolytic Photolytic (UV Light) Cladosporide_C->Photolytic Thermal Thermal (Heat) Cladosporide_C->Thermal HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Factors Affecting Stability pH pH Degradation This compound Degradation pH->Degradation Temperature Temperature Temperature->Degradation Light Light Exposure Light->Degradation Solvent Solvent Solvent->Degradation

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cladosporide C Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cladosporide C bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known bioactivities?

This compound is a fungal secondary metabolite isolated from Cladosporium species. It belongs to the isocoumarin class of compounds. While research on this compound is ongoing, related compounds from the same genus have demonstrated a range of biological activities, including antifungal, anti-inflammatory, and cytotoxic effects.[1]

Q2: We are observing significant variability in our cytotoxicity assay results with this compound. What are the potential causes?

Inconsistent results in cytotoxicity assays, such as the MTT assay, are a common challenge when working with natural products like this compound. Several factors can contribute to this variability:

  • Compound-Specific Issues:

    • Pan-Assay Interference Compounds (PAINS): this compound, like many natural products, may have structural motifs that interfere with assay readouts in a non-specific manner. This can lead to false-positive or inconsistent results.

    • Compound Stability: The stability of this compound in your solvent (e.g., DMSO) and culture medium can affect its effective concentration over the course of the experiment. Degradation can lead to a loss of activity and inconsistent results.

    • Solubility: Poor solubility of this compound at higher concentrations can lead to precipitation in the culture medium, resulting in an inaccurate dosage and variable effects on cells.

  • Assay-Specific Issues:

    • Interference with MTT Assay Reagents: this compound might directly react with the MTT reagent, leading to a color change that is independent of cellular metabolic activity.

    • Alteration of Cellular Metabolism: The compound may alter mitochondrial reductase activity without necessarily causing cell death, leading to misleading results in MTT assays which measure metabolic activity as an indicator of viability.

  • General Experimental Technique:

    • Cell Seeding and Density: Uneven cell seeding in multi-well plates is a major source of variability.

    • Pipetting Errors: Inaccurate pipetting of the compound, reagents, or cell suspensions will lead to inconsistent results.

    • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.

Troubleshooting Guides

Troubleshooting Inconsistent Cytotoxicity Assay (e.g., MTT Assay) Results
Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting steps.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge effects in the 96-well plateAvoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Cell viability appears to be >100% at some concentrations Compound stimulates cell proliferationThis is a possible biological effect. Confirm with a direct cell counting method (e.g., trypan blue exclusion assay or automated cell counter).
Compound interferes with MTT reductionRun a control experiment with this compound in cell-free medium containing MTT to check for direct reduction of the reagent.
Compound alters cellular metabolismUse an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., caspase activity assay).
IC50 values are not reproducible between experiments Inconsistent compound stock preparation or storagePrepare fresh stock solutions of this compound regularly. Store stocks in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Variation in cell passage number or healthUse cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Inconsistent incubation timesStandardize all incubation times for cell treatment and reagent addition.
Troubleshooting Inconsistent Anti-Inflammatory Assay (e.g., Nitric Oxide Assay) Results
Problem Potential Cause Recommended Solution
High background nitric oxide (NO) levels in unstimulated control cells Cell contamination (e.g., mycoplasma)Regularly test cell cultures for mycoplasma contamination.
Over-confluent cellsSeed cells at a density that prevents them from becoming over-confluent during the experiment.
Inconsistent inhibition of NO production by this compound Variability in LPS potencyUse a consistent lot of LPS and prepare fresh dilutions for each experiment. Titrate the LPS concentration to determine the optimal dose for stimulation.
Cytotoxicity of this compound at active concentrationsPerform a cytotoxicity assay in parallel to the anti-inflammatory assay to ensure that the observed reduction in NO is not due to cell death.
Interference with the Griess reagentTest for interference by adding this compound to a known concentration of sodium nitrite and performing the Griess reaction.
Lack of a clear dose-response relationship Compound solubility issuesVisually inspect the wells for any signs of precipitation. Consider using a lower range of concentrations or a different solubilizing agent if necessary.
Biphasic or hormetic effectThis can be a true biological effect. Test a wider range of concentrations, including very low doses, to fully characterize the dose-response curve.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework. Optimal conditions such as cell density and incubation times should be determined empirically for your specific cell line and experimental setup.

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

General Protocol for Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines a common method for assessing the anti-inflammatory activity of a compound by measuring its effect on nitric oxide production.

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in DMEM.

    • Pre-treat the cells with 100 µL of medium containing the desired concentrations of this compound for 1-2 hours. Include a vehicle control.

    • Stimulate the cells by adding a final concentration of 1 µg/mL of lipopolysaccharide (LPS). A negative control group (cells without LPS stimulation) should also be included.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production for each concentration of this compound relative to the LPS-stimulated control.

    • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC₅₀ value.

Quantitative Data Summary

The following table summarizes representative quantitative data for compounds isolated from Cladosporium species, providing a reference for expected activity ranges. Note that specific IC₅₀ values for this compound in cytotoxicity and anti-inflammatory assays are not yet widely reported in the literature.

CompoundBioassayCell Line/TargetResult
This compound Antifungal AssayAspergillus fumigatus11 mm inhibition zone at 1.5 µ g/disc [1]
Other Cladosporium Polyketides Anti-inflammatory (NO production)RAW 264.7 macrophagesIC₅₀ values ranging from 3.81 to 21.59 µM
Cladosporol A CytotoxicityMCF-7 (Breast Cancer)IC₅₀ = 8.7 µM
CytotoxicityA549 (Lung Cancer)IC₅₀ = 10.3 µM
CytotoxicityHCT-116 (Colon Cancer)IC₅₀ = 15.6 µM

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Cladosporin (related to this compound)

Cladosporin, a structurally related isocoumarin, has been shown to inhibit protein synthesis by targeting lysyl-tRNA synthetase.[2][3] This enzyme is crucial for attaching the amino acid lysine to its corresponding tRNA, a vital step in protein translation. Inhibition of this enzyme leads to a halt in protein production and subsequent cell death.

Cladosporin_Mechanism cluster_cell Target Cell Cladosporide_C This compound Lysyl_tRNA_Synthetase Lysyl-tRNA Synthetase Cladosporide_C->Lysyl_tRNA_Synthetase Inhibits Lysine_tRNA Lysyl-tRNA Lysyl_tRNA_Synthetase->Lysine_tRNA Catalyzes formation of Protein_Synthesis Protein Synthesis Lysine_tRNA->Protein_Synthesis Required for Cell_Death Cell Death / Inhibition of Proliferation Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Proposed mechanism of action of this compound based on the activity of the related compound, Cladosporin.

General Experimental Workflow for Bioassay Troubleshooting

When encountering inconsistent results, a systematic approach to troubleshooting is essential. The following workflow can help identify the source of the problem.

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Reagents Verify Reagent Quality and Preparation Start->Check_Reagents Check_Compound Assess Compound Integrity (Purity, Stability, Solubility) Start->Check_Compound Review_Protocol Review and Standardize Experimental Protocol Start->Review_Protocol Check_Cells Evaluate Cell Health and Culture Conditions Start->Check_Cells Assay_Controls Run Assay-Specific Controls Check_Reagents->Assay_Controls Check_Compound->Assay_Controls Review_Protocol->Assay_Controls Check_Cells->Assay_Controls Alternative_Assay Perform an Orthogonal Assay Assay_Controls->Alternative_Assay Analyze_Data Re-analyze Data and Statistical Methods Alternative_Assay->Analyze_Data Conclusion Identify Source of Variability Analyze_Data->Conclusion

Caption: A logical workflow for troubleshooting inconsistent results in bioassays.

Logical Relationship for Pan-Assay Interference Compounds (PAINS)

Understanding the concept of PAINS is crucial for interpreting results from natural product screening. These compounds can produce misleading results through various mechanisms unrelated to specific target binding.

PAINS_Concept Natural_Product Natural Product (e.g., this compound) PAINS_Substructure Contains PAINS Substructure? Natural_Product->PAINS_Substructure Non_Specific_Interaction Non-Specific Assay Interaction PAINS_Substructure->Non_Specific_Interaction Yes Specific_Binding Specific Target Binding PAINS_Substructure->Specific_Binding No / Unlikely False_Positive False Positive Result Non_Specific_Interaction->False_Positive True_Hit True Bioactive Hit Specific_Binding->True_Hit

Caption: Logical relationship illustrating how Pan-Assay Interference Compounds (PAINS) can lead to false-positive results.

References

Technical Support Center: Scaling Up Cladosporide C Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of Cladosporide C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments related to the optimization and scaling up of this compound production from fungal cultures, primarily Cladosporium species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

This compound is a bioactive secondary metabolite with antifungal properties.[1] It is primarily produced by various species of fungi belonging to the genus Cladosporium, such as Cladosporium cladosporioides.[1] These fungi can be isolated from diverse environments, including terrestrial and marine sources.[2]

Q2: What are the main challenges in scaling up this compound production?

Scaling up the production of fungal secondary metabolites like this compound often presents several challenges. These can include low yields in submerged fermentation, batch-to-batch variability, and the co-production of other, sometimes unwanted, metabolites. Optimizing fermentation parameters, media composition, and the genetic background of the producing strain are critical steps to overcome these hurdles.

Q3: What are the general strategies to enhance the production of this compound?

Strategies to enhance production can be broadly categorized into:

  • Media Optimization: Systematically adjusting the composition of the culture medium, including carbon and nitrogen sources, minerals, and trace elements.

  • Fermentation Process Optimization: Fine-tuning physical parameters such as pH, temperature, agitation, and aeration.

  • Metabolic Engineering: Genetically modifying the producing strain to upregulate the this compound biosynthetic pathway and downregulate competing pathways.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound production experiments.

Low or No Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Media Composition - Systematically test different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate). Czapek-Dox Broth (CDB) and Potato Dextrose Broth (PDB) are common starting points for Cladosporium species. Yeast extract has been shown to enhance secondary metabolite production.
Incorrect Fermentation Parameters - pH: The optimal pH for secondary metabolite production in Cladosporium can vary but is often in the acidic to neutral range (pH 4.5-7.0). Monitor and control the pH during fermentation.[3] - Temperature: Cladosporium species are generally mesophilic, with optimal growth temperatures between 20-30°C. Test a range of temperatures (e.g., 20°C, 25°C, 30°C) to find the optimum for this compound production.[4] - Aeration/Agitation: Ensure adequate oxygen supply, as polyketide biosynthesis is an aerobic process. Optimize the shaking speed in flask cultures or the aeration and agitation rates in a bioreactor.
Genetic Instability of the Producing Strain - Re-isolate single colonies from your culture stock to ensure a homogenous population. - Cryopreserve a high-yielding isolate to maintain its productivity.
Inadequate Fermentation Time - Perform a time-course study to determine the optimal fermentation duration for this compound production. Secondary metabolite production often occurs during the stationary phase of growth.
Inconsistent Yields Between Batches
Potential Cause Troubleshooting Steps
Variability in Inoculum Preparation - Standardize the inoculum preparation procedure, including the age of the seed culture and the spore concentration or mycelial biomass used for inoculation.
Inconsistent Media Preparation - Ensure precise and consistent preparation of the culture medium for each batch. Use high-quality reagents and calibrated equipment.
Fluctuations in Fermentation Conditions - Tightly control and monitor key fermentation parameters (pH, temperature, agitation, aeration) throughout the entire process.
Presence of Impurities and Co-metabolites
Potential Cause Troubleshooting Steps
Non-selective Media - Modify the media composition to favor the production of this compound over other metabolites. This may involve changing the carbon-to-nitrogen ratio or adding specific precursors.
Suboptimal Extraction and Purification - Develop a more selective extraction and purification protocol. This could involve using different solvents for extraction or employing multiple chromatographic steps (e.g., column chromatography followed by preparative HPLC).

Data Presentation

Table 1: Influence of Culture Parameters on Secondary Metabolite Production in Cladosporium spp.
ParameterConditionEffect on Secondary Metabolite Production
Carbon Source Glucose, Sucrose, MaltoseThe choice of carbon source can significantly impact the type and quantity of secondary metabolites produced.
Nitrogen Source Yeast Extract, Peptone, NaNO₃, (NH₄)₂SO₄Organic nitrogen sources like yeast extract and peptone often support higher yields of secondary metabolites compared to inorganic sources.
pH 4.0 - 8.0The optimal pH for growth may not be the same as for secondary metabolite production. A pH of 4.5 has been found to be optimal for the production of certain enzymes in Cladosporium.[3]
Temperature 20°C - 30°CThe optimal temperature for the growth of Cladosporium species is typically around 25°C.[4][5]
Agitation 100 - 200 rpmAdequate agitation is necessary for nutrient distribution and aeration but excessive shear stress can damage mycelia.

Experimental Protocols

Protocol 1: General Fermentation for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature Cladosporium culture from an agar plate to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth).

    • Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Fermentation:

    • Inoculate a 1 L Erlenmeyer flask containing 200 mL of production medium (e.g., Czapek-Dox Broth supplemented with 0.5% yeast extract) with 10% (v/v) of the seed culture.

    • Incubate at 25°C on a rotary shaker at 150 rpm for 7-14 days.

  • Monitoring:

    • Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor biomass (dry cell weight) and this compound production (by HPLC).

Protocol 2: Extraction and Quantification of this compound
  • Extraction:

    • Separate the mycelia from the culture broth by filtration or centrifugation.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

    • The mycelia can also be extracted with methanol or acetone to recover intracellular this compound.

  • Quantification by HPLC:

    • Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV or mass spectrometry (MS) detector.

    • Develop a gradient elution method using water and acetonitrile (both often containing a small amount of formic acid, e.g., 0.1%) to achieve good separation.

    • Quantify this compound by comparing the peak area to a standard curve prepared with a purified this compound standard.

Visualizations

Biosynthetic Pathway and Metabolic Engineering

This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs).[2] The biosynthesis starts with a simple precursor, typically acetyl-CoA, and involves successive condensation reactions with malonyl-CoA extender units.

Cladosporide_C_Biosynthesis cluster_0 Primary Metabolism cluster_1 This compound Biosynthesis cluster_2 Metabolic Engineering Targets Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Glycolysis & PDH Complex Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Starter Unit Knockout Competing Pathways Knockout Competing Pathways Acetyl-CoA->Knockout Competing Pathways e.g., Fatty Acid Synthesis Malonyl-CoA->PKS Extender Units Overexpress ACC Overexpress ACC Malonyl-CoA->Overexpress ACC Polyketide Chain Polyketide Chain PKS->Polyketide Chain Overexpress PKS Overexpress PKS genes PKS->Overexpress PKS Tailoring Enzymes Tailoring Enzymes (e.g., P450s, Reductases) Polyketide Chain->Tailoring Enzymes This compound This compound Tailoring Enzymes->this compound

Caption: Proposed biosynthetic pathway of this compound and potential metabolic engineering targets.

Experimental Workflow for Production Optimization

The following workflow outlines a systematic approach to optimizing this compound production.

Optimization_Workflow Strain_Selection Strain Selection/ Isolation Media_Screening Media Component Screening (One-Factor-at-a-Time) Strain_Selection->Media_Screening Statistical_Optimization Statistical Media Optimization (e.g., RSM) Media_Screening->Statistical_Optimization Fermentation_Optimization Fermentation Parameter Optimization (pH, Temp.) Statistical_Optimization->Fermentation_Optimization Scale_Up Scale-Up to Bioreactor Fermentation_Optimization->Scale_Up Metabolic_Engineering Metabolic Engineering (Optional) Fermentation_Optimization->Metabolic_Engineering Analysis Extraction & HPLC Quantification Scale_Up->Analysis Metabolic_Engineering->Scale_Up Troubleshooting_Logic cluster_nodes Start Low this compound Yield Check_Growth Is Biomass Also Low? Start->Check_Growth Check_Media Review Media Composition Check_Growth->Check_Media Yes Check_Metabolite Is Production of Other Metabolites High? Check_Growth->Check_Metabolite No Check_Inoculum Verify Inoculum Quality & Quantity Check_Media->Check_Inoculum Optimize_Media Optimize Media for Secondary Metabolism Check_Inoculum->Optimize_Media Check_Fermentation Review Fermentation Parameters (pH, Temp) Metabolic_Engineering Consider Metabolic Engineering Check_Metabolite->Metabolic_Engineering Yes Optimize_Fermentation Optimize Fermentation Conditions Check_Metabolite->Optimize_Fermentation No Optimize_Fermentation->Check_Fermentation

References

Addressing batch-to-batch variability in Cladosporide C isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the isolation of Cladosporide C. The primary focus is to address the common and significant challenge of batch-to-batch variability in yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the isolation and purification of this compound.

Q1: My this compound yield has suddenly and significantly dropped. What are the initial checks?

A sudden drop in yield is often related to one of three areas: the fungal strain, the culture medium, or the growth conditions.

  • Strain Integrity: Verify the viability and morphology of your Cladosporium sp. stock. Fungal strains can undergo morphological changes and lose their productivity over time. Compare the current culture with a reference micrograph if available.

  • Culture Contamination: Perform a microscopic examination and plate a sample of your culture on a rich agar medium to check for bacterial or yeast contamination. Competing microorganisms can inhibit the growth of Cladosporium or consume essential nutrients.

  • Media Preparation: Double-check the preparation of your fermentation medium. Ensure that all components were added in the correct concentrations and that the pH was adjusted correctly before sterilization. Even minor deviations in media composition can significantly impact secondary metabolite production.[1]

Q2: I am observing new or unexpected peaks in my HPLC/LC-MS analysis of the crude extract. What is the likely cause?

The appearance of new peaks in your chromatogram indicates a shift in the metabolic profile of the fungus. This is a classic example of batch-to-batch variability and can be triggered by several factors:

  • Subtle Environmental Shifts: Fungi are highly sensitive to their environment.[2] Minor, unrecorded fluctuations in temperature, pH, or aeration (shaking speed) can activate different biosynthetic gene clusters, leading to the production of different secondary metabolites.[3]

  • Nutrient Limitation or Excess: The depletion of a key nutrient or the presence of an excess of another can cause metabolic pathways to shift, resulting in the production of different compounds.[4]

  • Cross-Contamination: The introduction of another fungal species can lead to the production of metabolites from the contaminant, which will appear as new peaks in your analysis.

Q3: The purity of my final isolated this compound is inconsistent between batches. How can I improve reproducibility?

Inconsistent purity is typically a downstream processing issue, assuming the fermentation itself is stable. To improve consistency, focus on standardizing your extraction and purification protocol.

  • Standardize Extraction: Ensure the solvent-to-biomass ratio, extraction time, and temperature are identical for every batch.

  • Implement QC Checkpoints: Use HPLC to analyze the product after each major purification step (e.g., after initial solvent extraction, after column chromatography, and during final HPLC purification). This allows you to monitor the enrichment of this compound and identify where variability is being introduced.

  • Chromatography Material: Ensure that the stationary phase material (e.g., silica gel, C18) is from the same manufacturer and lot number, as variations in particle size or surface chemistry can affect separation efficiency.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about optimizing and standardizing this compound production.

Q1: What are the most critical factors influencing the production of secondary metabolites like this compound in Cladosporium species?

The production of secondary metabolites in fungi is a complex process influenced by a combination of genetic and environmental factors.[5] Key factors include:

  • Genetic Makeup of the Strain: The specific species and even the individual strain of Cladosporium is the primary determinant of its metabolic potential.[3]

  • Culture Medium Composition: The type and concentration of carbon, nitrogen, and phosphate sources are critical.[4]

  • Physical Culture Conditions: Parameters such as temperature, pH, aeration (shaking speed), and light exposure have a profound impact on which metabolic pathways are active.[1][6] The optimal temperature for C. cladosporioides growth is generally between 20-25°C.[6]

  • Incubation Time: Secondary metabolite production often begins late in the growth phase (idiophase) after the primary growth has slowed.[4] Harvesting too early or too late can drastically affect yield.

Q2: What are the essential Quality Control (QC) checkpoints to implement for minimizing batch-to-batch variability?

A robust QC process is essential for reproducible results. Consider implementing the following checkpoints:

  • Strain Verification: Before starting a new culture, verify the morphology of the fungal strain from your stock.

  • Raw Material Inspection: Use high-purity, consistent sources for all media components. Log the manufacturer and lot number for each component.

  • In-Process Fermentation Monitoring: Regularly monitor and record key fermentation parameters such as pH, temperature, and biomass (e.g., dry cell weight).

  • Crude Extract Analysis: After extraction, perform an initial HPLC analysis to quantify the starting amount of this compound before purification. This provides a baseline yield for each batch.

  • Post-Purification Analysis: Analyze the purity and yield after each significant purification step to track efficiency and identify potential losses.

Q3: How can I develop a standardized fermentation protocol to ensure more consistent this compound yields?

Standardization is achieved by creating and strictly adhering to a detailed Standard Operating Procedure (SOP). A systematic experimental design can be used to first optimize conditions, which are then fixed in the SOP.[7] The SOP should precisely define:

  • Inoculum Preparation: Specify the age of the seed culture, the method of inoculation, and the inoculum size.

  • Media Protocol: Provide a detailed recipe, including the source and grade of each component, the exact order of addition, and the final pH adjustment and sterilization method.

  • Fermentation Parameters: Define the exact temperature, shaking speed (rpm), total fermentation volume, and flask type.

  • Harvesting Procedure: Specify the exact incubation time and the method for separating the fungal biomass from the culture broth.

Data Summaries

Quantitative data should be meticulously recorded to track variability and the effects of process changes.

Table 1: Example of Batch-to-Batch Variability in this compound Production

Batch IDFermentation Time (days)Culture pH at HarvestBiomass Yield (g/L)This compound Titer (mg/L)Final Purity (%)
CC-24-01145.815.245.398.1
CC-24-02146.512.821.795.4
CC-24-03155.916.152.197.9
CC-24-04145.714.915.591.2

Table 2: Hypothetical Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass Yield (g/L)This compound Titer (mg/L)
Glucose18.535.8
Sucrose16.255.2
Maltose14.148.9
Glycerol11.722.4

Experimental Protocols

Protocol 1: Standardized Fermentation of Cladosporium cladosporioides

  • Inoculum Preparation: Aseptically transfer a 1 cm² agar plug from a 7-day old culture of C. cladosporioides grown on Potato Dextrose Agar (PDA) to a 250 mL flask containing 50 mL of Potato Dextrose Broth (PDB).

  • Seed Culture: Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 3 days.

  • Production Culture: Inoculate a 1 L flask containing 400 mL of PDB with 20 mL (5% v/v) of the seed culture.

  • Incubation: Incubate the production culture at 25°C, 150 rpm for 14 days.

  • Harvesting: Separate the mycelium from the culture broth by vacuum filtration. The broth and mycelium can be extracted separately.

Protocol 2: Extraction and Preliminary Purification

  • Broth Extraction: Extract the filtered culture broth three times with an equal volume of ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure to yield the crude broth extract.

  • Mycelium Extraction: Soak the harvested mycelium in methanol for 24 hours. Filter and evaporate the solvent to yield the crude mycelial extract.

  • Silica Gel Chromatography: Dissolve the crude extract with the highest activity in a minimal amount of solvent and adsorb it onto a small amount of silica gel. Load this onto a silica gel column and elute with a gradient of hexane and ethyl acetate to separate fractions based on polarity.

  • Fraction Analysis: Analyze all fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

Protocol 3: HPLC-Based Quantification

  • Standard Preparation: Prepare a stock solution of purified this compound standard at 1 mg/mL in methanol. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) to generate a standard curve.

  • Sample Preparation: Dissolve a known weight of crude extract or a purified fraction in methanol to a final concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a specified wavelength (determined from the UV spectrum of this compound).

    • Injection Volume: 10 µL.

  • Quantification: Construct a standard curve by plotting peak area against concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of this compound in the prepared samples.

Visualizations

experimental_workflow cluster_prep Strain Preparation cluster_prod Production cluster_downstream Downstream Processing stock Fungal Stock (Agar Plate) seed Seed Culture (Liquid Broth) stock->seed Inoculation ferm Fermentation (Production Scale) seed->ferm Inoculation harvest Harvesting (Filtration) ferm->harvest 14 Days extract Solvent Extraction harvest->extract column Column Chromatography extract->column hplc Preparative HPLC column->hplc pure Pure this compound hplc->pure troubleshooting_flowchart start Low / Variable Yield of this compound q_culture Is culture morphology and purity correct? start->q_culture a_culture_no Action: Start new culture from verified stock. q_culture->a_culture_no No q_media Was media prepared according to SOP? q_culture->q_media Yes a_media_no Action: Review media prep logs. Remake media carefully. q_media->a_media_no No q_conditions Were fermentation conditions (Temp, RPM, Time) stable? q_media->q_conditions Yes a_conditions_no Action: Calibrate equipment. Improve process monitoring. q_conditions->a_conditions_no No end_node Systematically optimize fermentation parameters. q_conditions->end_node Yes biosynthesis_factors cluster_inputs Controlling Factors cluster_outputs Metabolic Outputs genetics Strain Genetics (Biosynthetic Gene Clusters) machinery Fungal Metabolic Machinery genetics->machinery media Culture Medium (C, N, P sources, pH) media->machinery physical Physical Parameters (Temp, Aeration, Time) physical->machinery biomass Biomass (Growth) machinery->biomass primary Primary Metabolites machinery->primary secondary This compound & Other Secondary Metabolites machinery->secondary

References

Validation & Comparative

A Comparative Analysis of Cladosporide C and Other Bioactive Metabolites from Cladosporium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fungal genus Cladosporium is a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, Cladosporide C, a pentanorlanostane derivative, has garnered interest for its antifungal properties. This guide provides a comparative analysis of this compound with other key Cladosporium metabolites, focusing on their antifungal, anti-inflammatory, and cytotoxic activities. The information is presented to aid in the evaluation of these compounds for potential therapeutic applications.

Quantitative Bioactivity Data

The following tables summarize the reported biological activities of this compound and other selected Cladosporium metabolites. Direct comparison of this compound is challenging due to limited publicly available quantitative data. However, data for the closely related Cladosporide A and other significant metabolites provide a valuable framework for assessment.

Table 1: Antifungal Activity of Cladosporium Metabolites

MetaboliteFungal StrainActivity MetricValueReference
Cladosporide A Aspergillus fumigatusIC800.5-4.0 µg/mL[1]
This compound Aspergillus fumigatusZone of Inhibition11 mm (at 1.5 µ g/disc )[2]
CladosporinColletotrichum acutatum% Inhibition92.7% (at 30 µM)[3]
Colletotrichum fragariae% Inhibition90.1% (at 30 µM)[3]
Colletotrichum gloeosporioides% Inhibition95.4% (at 30 µM)[3]
IsocladosporinColletotrichum fragariae% Inhibition50.4% (at 30 µM)[3]
Colletotrichum gloeosporioides% Inhibition60.2% (at 30 µM)[3]

Table 2: Anti-inflammatory Activity of Cladosporium Metabolites

MetaboliteAssayTarget/Cell LineActivity MetricValueReference
Ergosterol PeroxideLPS-induced NO productionRAW 264.7 macrophages-Suppression of NF-κB and MAPKs
7,4'-dihydroxyisoflavoneInflammatory markers--Inhibition of NF-κB, TNF-α, IL-6[4]

Table 3: Cytotoxic Activity of Cladosporium Metabolites

MetaboliteCell LineActivity MetricValueReference
Sporiolide AMurine lymphoma L1210IC500.13 µg/mL[5]
Sporiolide BMurine lymphoma L1210IC500.81 µg/mL[5]
CladodionenHL-60IC5028.6 µM[2]
K562IC504.5 µM[2]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method for Aspergillus fumigatus)

This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds against filamentous fungi like Aspergillus fumigatus.

  • Inoculum Preparation: Aspergillus fumigatus is cultured on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to allow for sufficient sporulation. Conidia are harvested by flooding the plate with sterile saline (0.85%) containing a wetting agent (e.g., 0.05% Tween 80). The conidial suspension is then filtered through sterile gauze to remove hyphal fragments. The concentration of conidia is determined using a hemocytometer and adjusted to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL in RPMI 1640 medium.[6]

  • Microplate Preparation: The antifungal compounds are serially diluted in RPMI 1640 medium in a 96-well microplate.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microplates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a complete inhibition of visible growth.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound have not been elucidated, the mechanisms of other Cladosporium metabolites provide insights into potential modes of action.

Cladosporin: Inhibition of Protein Synthesis

A significant body of research has demonstrated that cladosporin exerts its potent antimalarial and antifungal effects by inhibiting protein synthesis.[5][7] Specifically, it targets and inhibits lysyl-tRNA synthetase, an essential enzyme responsible for attaching lysine to its corresponding tRNA molecule during translation.[5][7] This inhibition is highly selective for the parasite's enzyme over the human counterpart.[5] Given the structural similarities between cladosporin and other isocoumarin derivatives from Cladosporium, it is plausible that some of these compounds, potentially including those with antifungal activity, could share a similar mechanism of action.

Cladosporin_Mechanism Lysine Lysine Lysyl_tRNA_Synthetase Lysyl-tRNA Synthetase Lysine->Lysyl_tRNA_Synthetase tRNA_lys tRNA(Lys) tRNA_lys->Lysyl_tRNA_Synthetase Lysyl_tRNA Lysyl-tRNA(Lys) Lysyl_tRNA_Synthetase->Lysyl_tRNA Ribosome Ribosome (Protein Synthesis) Lysyl_tRNA->Ribosome Cladosporin Cladosporin Cladosporin->Lysyl_tRNA_Synthetase Inhibition

Caption: Mechanism of action of Cladosporin.

Ergosterol Peroxide: Modulation of Inflammatory Pathways

Ergosterol peroxide, another metabolite produced by Cladosporium species, has demonstrated significant anti-inflammatory properties. Studies have shown that it can suppress the inflammatory response induced by lipopolysaccharides (LPS) in macrophage cells. This effect is mediated through the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, ergosterol peroxide reduces the production of pro-inflammatory cytokines such as TNF-α and interleukins.

Ergosterol_Peroxide_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, ILs) MAPK_Pathway->Pro_inflammatory_Cytokines NFkB_Pathway->Pro_inflammatory_Cytokines Ergosterol_Peroxide Ergosterol Peroxide Ergosterol_Peroxide->MAPK_Pathway Inhibition Ergosterol_Peroxide->NFkB_Pathway Inhibition

Caption: Anti-inflammatory mechanism of Ergosterol Peroxide.

Comparative Discussion and Future Directions

This compound and its analogs represent a promising class of antifungal agents, particularly against the opportunistic pathogen Aspergillus fumigatus. While quantitative data for this compound is limited, the potent activity of the closely related Cladosporide A suggests that this structural class warrants further investigation.

A key area for future research is the elucidation of the precise mechanism of action of the Cladosporides. Determining whether they, like cladosporin, inhibit lysyl-tRNA synthetase or act via a different mechanism will be crucial for understanding their antifungal activity and potential for selective toxicity.

Furthermore, the exploration of the anti-inflammatory and cytotoxic potential of the Cladosporide family is warranted. The diverse biological activities exhibited by other Cladosporium metabolites, such as ergosterol peroxide and the sporiolides, highlight the chemical diversity and therapeutic potential within this fungal genus. A comprehensive screening of this compound and its derivatives against a panel of cancer cell lines and in various inflammatory models could reveal novel therapeutic applications.

References

Comparative Efficacy of Cladosporide C and Fluconazole Against Aspergillus

Author: BenchChem Technical Support Team. Date: November 2025

A review of the available scientific literature indicates a significant disparity in the extent of research and documented evidence for the anti-Aspergillus efficacy of Cladosporide C compared to the well-established antifungal agent, fluconazole. While preliminary studies identify this compound as a promising antifungal compound, a direct quantitative comparison with fluconazole is challenging due to the limited availability of specific data for this compound.

This guide synthesizes the current knowledge on both compounds, highlighting the fungistatic activity of fluconazole against various Aspergillus species and presenting the existing, albeit limited, information on this compound. The content is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview based on current scientific publications.

Introduction to the Compounds

This compound is a pentanorlanostane derivative isolated from Cladosporium species. It belongs to a class of natural products that have demonstrated antifungal properties. Research has suggested that Cladosporides, as a group, exhibit characteristic antifungal activity, particularly against Aspergillus fumigatus.

Fluconazole is a synthetic triazole antifungal agent that has been in clinical use for decades. Its mechanism of action and efficacy against a broad spectrum of fungal pathogens, including Aspergillus species, have been extensively studied. It is known to be a highly selective inhibitor of fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase.[1][2]

Mechanism of Action

This compound

The precise mechanism of action for this compound against Aspergillus has not been fully elucidated in the available literature. However, studies on the related compound, Cladosporide A, suggest that the 4β-aldehyde residue is crucial for its antifungal activity.[3] It is hypothesized that this functional group may be involved in the compound's interaction with fungal cellular targets.

Fluconazole

Fluconazole's mechanism of action is well-characterized. It targets the fungal cytochrome P450 enzyme, 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1][2] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. By inhibiting ergosterol synthesis, fluconazole disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.[2]

dot graph Fluconazole_Mechanism_of_Action { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

Fluconazole [label="Fluconazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP51A1 [label="Fungal Cytochrome P450\n(Lanosterol 14-α-demethylase)", fillcolor="#FBBC05", fontcolor="#202124"]; Lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane [label="Fungal Cell Membrane\nDisruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Growth_Inhibition [label="Inhibition of\nFungal Growth", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Fluconazole -> CYP51A1 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Lanosterol -> CYP51A1 [style=dashed, arrowhead=none]; CYP51A1 -> Ergosterol [label="Blocks\nConversion", style=dashed, color="#EA4335", fontcolor="#202124"]; Ergosterol -> Membrane [label="Essential\nComponent", color="#34A853", fontcolor="#202124"]; Membrane -> Growth_Inhibition [color="#EA4335", fontcolor="#202124"]; } caption: "Mechanism of action of fluconazole against Aspergillus."

In Vitro Efficacy

This compound
Fluconazole

Fluconazole generally exhibits high MIC values against Aspergillus species, indicating a lower intrinsic potency compared to other azoles. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized methods for antifungal susceptibility testing. Data from various studies using these methods are summarized below.

Aspergillus SpeciesFluconazole MIC Range (µg/mL)Fluconazole MIC50 (µg/mL)Fluconazole MIC90 (µg/mL)
A. fumigatus16 - >256128>256
A. flavus32 - >256128>256
A. niger64 - >256256>256
A. terreus64 - >256256>256

Note: MIC values can vary depending on the specific isolate and testing methodology.

In Vivo Efficacy

This compound

To date, there are no published in vivo studies evaluating the efficacy of this compound in animal models of Aspergillus infection.

Fluconazole

Despite its relatively high MIC values in vitro, fluconazole has demonstrated some efficacy in in vivo models of aspergillosis, particularly at high doses and in prophylactic settings. It is important to note that the clinical utility of fluconazole for the treatment of invasive aspergillosis is limited, and it is not a first-line agent for this indication.

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro activity of antifungal agents against Aspergillus is typically determined using broth microdilution methods as standardized by CLSI document M38 and EUCAST Definitive Document E.Def 9.3.

Antifungal_Susceptibility_Workflow cluster_prep Inoculum Preparation cluster_assay Broth Microdilution Assay Aspergillus Aspergillus Culture (e.g., on PDA) Spore_Suspension Spore Suspension (in saline-Tween) Aspergillus->Spore_Suspension Hemocytometer Spore Counting (Hemocytometer) Spore_Suspension->Hemocytometer Inoculum_Adjustment Adjust to Final Inoculum Concentration Hemocytometer->Inoculum_Adjustment Inoculation Inoculation of Microtiter Plate Inoculum_Adjustment->Inoculation Serial_Dilution Serial Dilution of Antifungal Agent Serial_Dilution->Inoculation Incubation Incubation (e.g., 35°C for 48h) Inoculation->Incubation MIC_Reading Visual or Spectrophotometric Reading of MIC Incubation->MIC_Reading

Key Steps:

  • Inoculum Preparation: Aspergillus is cultured on a suitable medium like Potato Dextrose Agar (PDA). Conidia are then harvested and suspended in a saline solution containing a surfactant (e.g., Tween 80). The spore concentration is determined using a hemocytometer and adjusted to the desired final inoculum concentration (typically 0.4 x 104 to 5 x 104 CFU/mL).

  • Broth Microdilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a complete or significant inhibition of fungal growth compared to the growth control.

In Vivo Murine Model of Invasive Aspergillosis

A common animal model to evaluate the in vivo efficacy of antifungal agents against Aspergillus is the neutropenic mouse model of disseminated or pulmonary aspergillosis.

Key Steps:

  • Immunosuppression: Mice are rendered neutropenic through the administration of cyclophosphamide and often cortisone acetate to suppress both neutrophil and macrophage function.

  • Infection: Mice are infected intranasally or intravenously with a suspension of Aspergillus conidia.

  • Treatment: Treatment with the antifungal agent is initiated at a specified time point post-infection and administered for a defined period.

  • Efficacy Assessment: Efficacy is evaluated based on survival rates, fungal burden in target organs (e.g., lungs, kidneys, brain), and sometimes histopathological analysis.

Conclusion

Fluconazole demonstrates limited in vitro activity against Aspergillus species, which is reflected in its restricted clinical use for invasive aspergillosis. In contrast, while this compound has been identified as a potential anti-Aspergillus agent, the lack of publicly available quantitative efficacy data, both in vitro and in vivo, prevents a direct and meaningful comparison with fluconazole at this time. Further research is required to isolate and characterize this compound, determine its MICs against a panel of Aspergillus isolates, and evaluate its efficacy in preclinical animal models. Such studies are essential to ascertain its potential as a future therapeutic agent for aspergillosis. Researchers in the field are encouraged to pursue these investigations to fill the current knowledge gap.

References

In Vivo Validation of Cladosporide C's Antifungal Activity: A Comparative Analysis with Standard Agents

Author: BenchChem Technical Support Team. Date: November 2025

Absence of In Vivo Data for Cladosporide C Necessitates a Focus on In Vitro Findings and Comparison with Established Antifungals

To date, a comprehensive search of scientific literature reveals a significant gap in the in vivo validation of this compound's antifungal activity in animal models. While in vitro studies have shown promise, the lack of animal efficacy and safety data prevents a direct comparison with established antifungal agents in a preclinical or clinical context. This guide, therefore, summarizes the available in vitro data for this compound and presents it alongside in vivo data for two widely used antifungal drugs, Amphotericin B and Voriconazole, to provide a framework for the type of experimental evidence required for the in vivo validation of a new antifungal candidate.

Performance Data Summary

The following tables present a summary of the available antifungal activity data. It is crucial to note that the data for this compound is limited to in vitro assays, which measure the direct effect of a compound on a fungus in a laboratory setting. In contrast, the data for Amphotericin B and Voriconazole are from in vivo studies in murine models of invasive aspergillosis, which provide insights into the drug's efficacy within a complex biological system.

Table 1: In Vitro Antifungal Activity of this compound

CompoundFungal StrainAssay TypeEndpointResult
This compoundAspergillus fumigatusDisc DiffusionZone of Inhibition11 mm (at 1.5 µ g/disc )[1]

Table 2: In Vivo Efficacy of Comparator Antifungal Drugs in Murine Models of Invasive Aspergillosis

DrugFungal StrainAnimal ModelTreatment RegimenEfficacy EndpointOutcome
Amphotericin B Aspergillus fumigatusNeutropenic Mice0.3 mg/kg/day (intraperitoneal)SurvivalSignificantly prolonged survival compared to control[2]
Aspergillus fumigatusNeutropenic Mice0.8 mg/kg/day (intraperitoneal)Fungal Burden (Kidneys, Lungs)Significant reduction in fungal load in kidneys and lungs[3]
Aspergillus fumigatusNon-immunocompromised Mice3.3 mg/kg (intraperitoneal, 4-6 doses)SurvivalMedian survival of 20 days[4]
Voriconazole Aspergillus fumigatusImmunosuppressed Mice25 mg/kg/day (oral)Survival & Fungal BurdenProlonged survival and reduced fungal load in kidneys and brain for susceptible strains[5][6]
Aspergillus fumigatusNon-neutropenic Mice2.5, 5, 10, 20 mg/kg/day (intraperitoneal) for 7 daysSurvivalDose-dependent increase in survival[7]
Aspergillus fumigatusNeutropenic Mice40 mg/kg (oral)SurvivalIneffective against a strain with a high MIC[5]

Experimental Protocols

A standardized experimental protocol is essential for the reliable in vivo validation of an antifungal compound. Below is a representative methodology for a murine model of invasive aspergillosis, based on established practices.

Murine Model of Invasive Aspergillosis for Antifungal Efficacy Testing

  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Immunosuppression: Mice are rendered neutropenic to facilitate fungal infection. A common regimen involves intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg) on days -4 and -1 relative to infection, and/or a single dose of cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.

  • Fungal Inoculum Preparation: Aspergillus fumigatus is grown on potato dextrose agar for 5-7 days. Conidia are harvested in sterile saline containing 0.05% Tween 80 and filtered. The conidial suspension is adjusted to the desired concentration (e.g., 2.5 x 10^5 conidia/mL).

  • Infection: Mice are anesthetized and intranasally inoculated with a specific volume of the conidial suspension (e.g., 20 µL) to establish a pulmonary infection.

  • Antifungal Treatment:

    • Test Compound (e.g., this compound): Administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection, or intravenous injection). Dosing will be based on preliminary toxicity and pharmacokinetic studies.

    • Comparator Drug (e.g., Voriconazole): Administered orally at a known effective dose (e.g., 25 mg/kg/day).

    • Vehicle Control: The formulation vehicle is administered to a control group.

    • Treatment typically begins 24 hours post-infection and continues for a defined period (e.g., 7 consecutive days).

  • Efficacy Endpoints:

    • Survival: Mice are monitored daily for a set period (e.g., 21 days), and survival rates are recorded.

    • Fungal Burden: A subset of mice from each group is euthanized at a specific time point (e.g., day 4 post-infection). Lungs and other target organs (e.g., kidneys, brain) are harvested, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFU) per gram of tissue.

    • Histopathology: Tissues may be fixed in formalin, sectioned, and stained (e.g., with Grocott's methenamine silver) to visualize fungal elements and tissue damage.

  • Statistical Analysis: Survival data are typically analyzed using the log-rank (Mantel-Cox) test. Fungal burden data are often compared using non-parametric tests such as the Mann-Whitney U test.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for In Vivo Antifungal Efficacy Testing cluster_preparation Preparation cluster_infection Infection & Treatment cluster_evaluation Efficacy Evaluation animal_model Select Animal Model (e.g., BALB/c Mice) immunosuppression Induce Immunosuppression (e.g., Cyclophosphamide) animal_model->immunosuppression infection Infect Animals (e.g., Intranasal Inoculation) immunosuppression->infection fungal_prep Prepare Fungal Inoculum (Aspergillus fumigatus) fungal_prep->infection treatment_groups Administer Treatment Groups - this compound - Comparator Drug - Vehicle Control infection->treatment_groups survival Monitor Survival treatment_groups->survival fungal_burden Determine Fungal Burden (CFU in Organs) treatment_groups->fungal_burden histopathology Histopathological Analysis treatment_groups->histopathology

Caption: General experimental workflow for evaluating the in vivo efficacy of an antifungal compound.

Signaling Pathways of Comparator Drugs

amphotericin_b_moa Mechanism of Action: Amphotericin B AmphotericinB Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) AmphotericinB->Ergosterol Binds to PoreFormation Pore Formation Ergosterol->PoreFormation Leads to IonLeakage Leakage of Intracellular Ions (K+, Na+) PoreFormation->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Caption: Amphotericin B binds to ergosterol, creating pores that lead to fungal cell death.[8][9][10][11][12]

voriconazole_moa Mechanism of Action: Voriconazole Voriconazole Voriconazole LanosterolDemethylase Lanosterol 14-alpha-demethylase (CYP51) Voriconazole->LanosterolDemethylase Inhibits ErgosterolSynthesis Ergosterol Synthesis Pathway Lanosterol Lanosterol Lanosterol->ErgosterolSynthesis Precursor Ergosterol Ergosterol ErgosterolSynthesis->Ergosterol MembraneDisruption Disruption of Fungal Cell Membrane Integrity ErgosterolSynthesis->MembraneDisruption Depletion of Ergosterol Fungistatic Fungistatic/Fungicidal Effect MembraneDisruption->Fungistatic

Caption: Voriconazole inhibits ergosterol synthesis, disrupting the fungal cell membrane.[13][14][15][16][17]

References

A Comparative Safety Profile: Cladosporide C Versus Commercial Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antifungal agents with improved safety profiles is a critical endeavor in drug development. This guide provides a comparative analysis of the safety profile of Cladosporide C, a natural product with antifungal potential, against established commercial antifungals: amphotericin B, fluconazole, and caspofungin. Due to the limited publicly available safety data for this compound, this guide highlights the known safety parameters of the commercial agents to establish a benchmark for future preclinical evaluation of this compound.

Quantitative Safety Data Summary

The following tables summarize the available quantitative data on the cytotoxicity, genotoxicity, and in vivo acute toxicity of the compared antifungal agents. It is important to note the absence of specific experimental data for this compound in the current literature.

Table 1: Comparative Cytotoxicity of Antifungal Agents

Antifungal AgentCell LineIC50 (µg/mL)Reference
This compound Normal Human Cell LinesNot Available-
Amphotericin B Mouse Osteoblasts and Fibroblasts5 - 10 (sublethal cytotoxicity)[1][2]
Human Kidney Cells (293T)Not cytotoxic at tested concentrations[3]
Fluconazole Human Granulocyte-Macrophage Progenitor Cells> 100[4]
Human Embryonic Kidney (HEK293) CellsNo cytotoxic effects at tested concentrations[5]
Caspofungin Vero and Chang Cells (Epithelial Origin)≥ 300 (acute toxicity)[6]
Human Proximal and Distal Tubule CellsNo decrease in viability at clinically relevant plasma levels[7]

Table 2: Comparative Genotoxicity of Antifungal Agents

Antifungal AgentAssayCell Line/OrganismResultReference
This compound --Not Available-
Amphotericin B Chromosome Aberration AssayHuman Peripheral Blood LymphocytesNo statistically significant increase in chromosome aberrations[8]
Somatic Mutation and Recombination Test (SMART)Drosophila melanogasterPromutagenic, primarily recombinogenic[9]
Fluconazole Comet Assay and Micronucleus TestHuman Peripheral Blood Mononuclear CellsInduced DNA damage and mutagenicity at concentrations ≥ 6 µg/mL[10][11][12]
Comet Assay and Micronucleus TestAfrican Green Monkey Kidney (Vero) CellsIncreased DNA damage index and micronucleus frequency at 1306 µM[13]
Caspofungin Mouse Bone Marrow Chromosomal TestIn vivo (Mouse)Not genotoxic at doses up to 12.5 mg/kg[7]

Table 3: Comparative In Vivo Acute Toxicity of Antifungal Agents

Antifungal AgentAnimal ModelRoute of AdministrationLD50Reference
This compound --Not Available-
Amphotericin B (conventional) MouseIntravenous1.2 - 3.0 mg/kg[14][15]
Amphotericin B (liposomal) MouseIntravenous> 10.0 - 175 mg/kg[14][15][16][17]
Fluconazole RatOral1271 - 1325 mg/kg[18][19]
MouseOral1273 mg/kg[18]
Caspofungin MouseOral> 2000 mg/kg[20][21][22][23]
MouseIntravenous19 mg/kg[20][21][22][23]
RatIntravenous38 mg/kg[20][21][22][23]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of safety assessment studies. The following are standard protocols for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the antifungal agent and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Genotoxicity Assessment: Comet Assay (Alkaline)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and expose single-strand breaks and alkali-labile sites.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Visualize the comets under a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail using image analysis software.

In Vivo Acute Oral Toxicity Assessment (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a substance.

Protocol:

  • Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (typically females). Acclimatize the animals to the laboratory conditions before the study.

  • Dose Formulation: Prepare the test substance in a suitable vehicle.

  • Dosing: Administer the substance orally to a group of three animals at a predetermined starting dose level (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Observe the animals for mortality and clinical signs of toxicity shortly after dosing and periodically for at least 14 days.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxic class.

    • If one animal dies, the test is repeated with three more animals at the same dose level.

    • If no mortality occurs, the test is repeated with three animals at the next higher dose level.

  • Data Analysis: The LD50 is not determined precisely but is assigned to a toxicity class based on the observed mortality at different dose levels.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and logical relationships, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_Genotoxicity Genotoxicity Assessment (Comet Assay) cluster_InVivo In Vivo Acute Toxicity (OECD 423) A1 Cell Seeding A2 Compound Treatment A1->A2 A3 Incubation A2->A3 A4 MTT Addition & Incubation A3->A4 A5 Formazan Solubilization A4->A5 A6 Absorbance Reading A5->A6 A7 IC50 Determination A6->A7 B1 Cell Preparation B2 Embedding in Agarose B1->B2 B3 Lysis B2->B3 B4 Alkaline Unwinding B3->B4 B5 Electrophoresis B4->B5 B6 Staining & Visualization B5->B6 B7 Comet Scoring B6->B7 C1 Animal Acclimatization C2 Dose Administration C1->C2 C3 Observation (14 days) C2->C3 C4 Mortality/Toxicity Assessment C3->C4 C5 Toxicity Classification C4->C5

Caption: Experimental workflows for key safety profile assessments.

logical_relationship cluster_0 Safety Profile Comparison cluster_1 Safety Parameters A This compound C Cytotoxicity (IC50) A->C Data Needed D Genotoxicity A->D Data Needed E In Vivo Toxicity (LD50) A->E Data Needed B Commercial Antifungals (Amphotericin B, Fluconazole, Caspofungin) B->C Data Available B->D Data Available B->E Data Available

Caption: Logical relationship of the comparative safety assessment.

Conclusion

This guide provides a foundational comparison of the safety profiles of this compound and widely used commercial antifungals. While comprehensive data exists for amphotericin B, fluconazole, and caspofungin, there is a clear and critical need for rigorous preclinical safety evaluation of this compound. The experimental protocols and comparative data presented herein offer a framework for conducting such studies, which are essential for determining the therapeutic potential and risk-benefit profile of this promising natural product. Future research should focus on generating robust cytotoxicity data on various normal human cell lines, conducting a battery of genotoxicity assays, and performing in vivo toxicity studies to fully characterize the safety profile of this compound.

References

Synergistic Effects of Cladosporide C with Antifungal Drugs: An Unexplored Frontier

Author: BenchChem Technical Support Team. Date: November 2025

Despite the growing interest in combination therapies to combat antifungal resistance, a comprehensive review of existing scientific literature reveals a significant gap in our understanding of the synergistic potential of Cladosporide C with other antifungal agents. Currently, there is no published experimental data detailing the synergistic or antagonistic interactions between this compound and established antifungal drugs such as fluconazole, caspofungin, or amphotericin B.

This compound, a metabolite produced by fungi of the Cladosporium genus, has demonstrated intrinsic antifungal properties, notably against Aspergillus fumigatus. However, its efficacy in combination with other drugs remains an uninvestigated area of research. The exploration of such synergistic relationships is a critical step in developing novel and more effective treatment strategies for fungal infections, potentially reducing required drug dosages, minimizing toxicity, and overcoming resistance mechanisms.

While the broader genus of Cladosporium produces a variety of metabolites with documented antifungal activity, and numerous studies have explored the synergistic effects of various established antifungal drugs against different fungal pathogens, specific data on this compound is conspicuously absent.

The scientific community awaits dedicated studies to elucidate the potential of this compound in combination therapy. Such research would need to involve:

  • In vitro susceptibility testing: To determine the fractional inhibitory concentration (FIC) index of this compound combined with other antifungals against a panel of clinically relevant fungal isolates.

  • Mechanistic studies: To investigate the underlying cellular and molecular mechanisms of any observed synergistic interactions.

  • In vivo studies: To validate the efficacy and safety of promising combinations in animal models of fungal infections.

Without such foundational research, it is impossible to provide the quantitative data, detailed experimental protocols, or signaling pathway diagrams requested for a comparative guide on the synergistic effects of this compound. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to unlock the full therapeutic potential of this natural compound.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cladosporide C

Author: BenchChem Technical Support Team. Date: November 2025

I. Hazard Assessment and Safety Precautions

Before beginning any disposal procedure, it is crucial to conduct a thorough risk assessment. Cladosporide C is a biologically active molecule, and while its specific toxicology is not widely documented, it should be handled with care.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from splashes.

Engineering Controls:

  • All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any aerosols or dust.

II. This compound Waste Segregation and Collection

Proper segregation of waste is the first step in a compliant disposal process. Do not mix this compound waste with non-hazardous trash.

Waste TypeContainer RequirementsLabeling
Solid Waste A designated, sealed, and clearly labeled hazardous waste container."Hazardous Waste," "this compound, Solid," and the date.
(e.g., contaminated lab consumables, unused compound)
Liquid Waste A designated, sealed, and clearly labeled hazardous waste container compatible with the solvent used."Hazardous Waste," "this compound, Liquid in [Solvent Name]," and the date.
(e.g., solutions containing this compound)
Sharps Waste A designated, puncture-proof sharps container."Sharps Waste," "Contaminated with this compound."
(e.g., needles, scalpels used with this compound)

III. Decontamination and Disposal Protocol

This protocol outlines the steps for the chemical inactivation of this compound before final disposal. This procedure should be performed by trained personnel in a designated area.

Materials:

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • pH indicator strips

  • Appropriate hazardous waste containers

Procedure:

  • Initial Dissolution (if in solid form):

    • If you have solid this compound waste, dissolve it in a suitable organic solvent in which it is soluble (e.g., ethanol, methanol, or DMSO) inside a chemical fume hood.

  • Chemical Inactivation via Hydrolysis:

    • To the this compound solution, slowly add an equal volume of 1 M NaOH solution while stirring. This will initiate hydrolysis of the lactone ring, rendering the molecule biologically inactive.

    • Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete degradation.

  • Neutralization:

    • After the inactivation period, neutralize the solution by slowly adding 1 M HCl. Use pH indicator strips to monitor the pH, aiming for a final pH between 6.0 and 8.0.

  • Final Disposal:

    • The neutralized solution should be collected in a designated aqueous hazardous waste container.

    • Label the container clearly as "Neutralized this compound Waste" and include the date and a list of the contents.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • The rinsate must be collected and disposed of as hazardous liquid waste.[1]

  • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plasticware.[1]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

CladosporideC_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (e.g., unused compound, contaminated consumables) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated needles) assess_waste->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps final_disposal Arrange for Pickup by Certified Hazardous Waste Management collect_solid->final_disposal decontaminate Perform Chemical Inactivation Protocol (Hydrolysis with NaOH, then Neutralization) collect_liquid->decontaminate collect_sharps->final_disposal decontaminate->final_disposal end End: Safe and Compliant Disposal final_disposal->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.